11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
tert-butyl N-[11-(2,5-dioxopyrrol-1-yl)undecanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O5/c1-20(2,3)28-19(27)22-21-16(24)12-10-8-6-4-5-7-9-11-15-23-17(25)13-14-18(23)26/h13-14H,4-12,15H2,1-3H3,(H,21,24)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTFCGXTQDBNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652624 | |
| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-39-4 | |
| Record name | 1,1-Dimethylethyl 2-[11-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxoundecyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[11-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)undecanoyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate: A Heterobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent integral to the fields of proteomics, drug delivery, and molecular biology. Its unique architecture, featuring a thiol-reactive maleimide group at one end and a latent carbonyl-reactive hydrazide at the other (protected as a t-butyl carbazate), enables the sequential and specific conjugation of diverse biomolecules. The long undecane spacer arm provides spatial separation between conjugated molecules, minimizing steric hindrance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this versatile linker, complete with detailed experimental protocols and safety information.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1076198-39-4 | [1] |
| Molecular Formula | C₂₀H₃₃N₃O₅ | [1] |
| Molecular Weight | 395.49 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Melting Point | Not reported | |
| Boiling Point | Not reported |
Synthesis Protocol
The synthesis of this compound involves a two-step process starting from 11-aminoundecanoic acid.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of N-(10-Carboxydecyl)maleimide (11-Maleimidoundecanoic Acid)
This procedure is adapted from a known method for synthesizing N-substituted maleimides from amino acids.
Materials:
-
11-aminoundecanoic acid
-
Maleic anhydride
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 11-aminoundecanoic acid in water.
-
Add maleic anhydride to the solution and stir the mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, N-maleonyl-11-aminoundecanoic acid, may precipitate out of the solution or can be extracted with an organic solvent after acidification.
-
The collected product is then subjected to a dehydration step, often by heating with a dehydrating agent (e.g., acetic anhydride) or by azeotropic distillation to form the maleimide ring.
-
The final product, 11-maleimidoundecanoic acid, is purified by recrystallization or column chromatography.
Step 2: Coupling of 11-Maleimidoundecanoic Acid with tert-Butyl Carbazate
This step involves the activation of the carboxylic acid group of 11-maleimidoundecanoic acid, followed by amidation with tert-butyl carbazate.
Materials:
-
11-Maleimidoundecanoic acid
-
tert-Butyl carbazate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 11-maleimidoundecanoic acid in anhydrous DMF or DCM in a clean, dry flask.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS ester. The activation is most efficient at a pH of 4.5-6.0.[1]
-
In a separate flask, dissolve tert-butyl carbazate (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of tert-butyl carbazate to the activated 11-maleimidoundecanoic acid solution.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Experimental Protocols for Bioconjugation
This heterobifunctional linker enables a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule. Second, the Boc protecting group is removed from the carbazate to reveal a hydrazide, which can then be reacted with a carbonyl-containing molecule.
Logical Workflow for Two-Step Bioconjugation
Caption: Two-step bioconjugation workflow using the heterobifunctional linker.
Protocol 1: Conjugation to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced disulfides or engineered cysteines)
-
This compound
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, with 1-2 mM EDTA
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the excess reducing agent using a desalting column.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution.
-
Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle agitation.
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The resulting protein-linker conjugate is now ready for the next step.
Protocol 2: Deprotection of the Boc Group and Conjugation to a Carbonyl-Containing Molecule
Materials:
-
Protein-linker conjugate from Protocol 1
-
Carbonyl-containing molecule (e.g., an aldehyde-modified drug or an oxidized glycoprotein)
-
Trifluoroacetic acid (TFA)
-
Reaction buffer: 0.1 M Sodium acetate, pH 4.5-5.5
-
Desalting column or dialysis equipment
Procedure:
-
To deprotect the Boc group, treat the protein-linker conjugate with a solution of TFA in a suitable solvent (e.g., 25-50% TFA in DCM) for 1-4 hours at 0°C to room temperature. For proteins, milder acidic conditions that do not lead to denaturation must be optimized. Alternatively, for some applications, the deprotection can be performed on the linker prior to protein conjugation, followed by purification.
-
After deprotection, the resulting hydrazide-functionalized protein is purified using a desalting column or dialysis to remove TFA and by-products, exchanging the buffer to the reaction buffer (pH 4.5-5.5).
-
Dissolve the carbonyl-containing molecule in the reaction buffer (with a minimal amount of a co-solvent like DMSO if necessary).
-
Add the carbonyl-containing molecule to the hydrazide-functionalized protein solution. A 10-50 fold molar excess of the carbonyl compound is often used.
-
Incubate the reaction for 2-24 hours at room temperature. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
Purify the final bioconjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted molecules.
Safety and Handling
-
Maleimides: Can be irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.
-
Carbazates: Some carbazates are considered hazardous. tert-Butyl carbazate is a flammable solid and can be harmful if swallowed or in contact with skin.
-
General Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid creating dust.
-
Store in a tightly sealed container in a cool, dry place.
-
Applications
The unique properties of this compound make it suitable for a variety of applications in life science research and development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug (containing a carbonyl group) to a monoclonal antibody (via a cysteine residue) for targeted cancer therapy.
-
Protein-Protein Conjugation: Two different proteins can be linked together, one with an available thiol and the other with an accessible carbonyl group (e.g., on an oxidized carbohydrate moiety).
-
Surface Immobilization: Proteins or other thiol-containing molecules can be immobilized onto a surface that has been functionalized with carbonyl groups.
-
Preparation of Probes and Sensors: Fluorescent dyes or other reporter molecules with a carbonyl group can be attached to thiol-containing biomolecules.
Conclusion
This compound is a valuable tool for researchers requiring precise control over bioconjugation. Its heterobifunctional nature, combined with a long spacer arm, allows for the efficient and specific linking of a wide range of molecules. By understanding its chemical properties and following the detailed protocols provided in this guide, scientists and drug development professionals can effectively utilize this crosslinker to advance their research and development goals.
References
An In-depth Technical Guide to the Heterobifunctional Crosslinker: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for the sequential and controlled conjugation of biomolecules. Its structure features two distinct reactive moieties separated by a long 11-carbon spacer arm: a maleimide group and a tert-butyloxycarbonyl (Boc)-protected carbazate. This configuration allows for a strategic two-step ligation process, which is critical in the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[]
The maleimide terminus reacts with high specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2] The other end of the linker contains a carbazate group protected by a Boc group. Upon removal of the Boc protecting group, the revealed hydrazide is reactive towards carbonyl groups (aldehydes and ketones), which can be naturally present or chemically introduced into biomolecules like glycoproteins.[3] This dual-reactivity enables precise control over the conjugation process, minimizing the formation of undesirable homodimers and leading to more homogeneous products.[3]
Core Principles and Reaction Mechanisms
The utility of this compound lies in its ability to facilitate a two-step conjugation strategy. This involves an initial stable bond formation via the maleimide group, followed by the deprotection and subsequent reaction of the carbazate group.
Step 1: Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly selective for sulfhydryl groups within a pH range of 6.5-7.5.[2] At a neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[2]
Step 2: Boc Deprotection and Hydrazide-Carbonyl Ligation
Following the maleimide-thiol conjugation, the Boc protecting group is removed from the carbazate moiety under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the hydrazide functional group. The deprotected hydrazide can then react with a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond. This reaction is most efficient in a mildly acidic environment (pH 4.5-6.0).[3]
Quantitative Data Presentation
The success of bioconjugation reactions is dependent on carefully controlled parameters. The following tables provide recommended starting conditions for the two-step conjugation process using this compound.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Reactivity with amines increases at pH > 7.5.[3] |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for efficient conjugation. |
| Reaction Time | 1 - 4 hours | Typically allows for high conjugation efficiency.[3] |
| Molar Ratio (Maleimide:Thiol) | 10-20:1 (for proteins) | An excess of the maleimide reagent drives the reaction to completion.[3] |
| Buffer Composition | Phosphate, HEPES, Tris (Thiol-free) | Avoid buffers containing competing thiols (e.g., DTT). |
Table 2: Conditions for Boc Deprotection
| Parameter | Recommended Value/Range | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid is required to cleave the Boc group. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Concentration of TFA | 20-50% in DCM | The concentration can be optimized for specific substrates. |
| Reaction Time | 30 - 60 minutes | Reaction progress can be monitored by LC-MS. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
Table 3: Reaction Conditions for Hydrazide-Carbonyl Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 4.5 - 6.0 | Mildly acidic conditions catalyze hydrazone bond formation.[3] |
| Temperature | Room Temperature (20-25°C) | Longer reaction times may be required compared to maleimide-thiol conjugation. |
| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower.[3] |
| Molar Ratio (Hydrazide:Carbonyl) | 10-50:1 | A significant excess of hydrazide is often used to drive the reaction.[3] |
| Buffer Composition | Acetate, MES | Amine-free buffers are recommended to avoid side reactions. |
| Catalyst (Optional) | Aniline (10-100 mM) | Can significantly increase the rate of hydrazone formation.[4] |
Experimental Protocols
The following protocols provide a general framework for a two-step bioconjugation. Optimization for specific molecules is recommended.
Protocol 1: Preparation of a Thiol-Containing Protein
For proteins with existing free cysteines, this step may not be necessary. If cysteine residues are present as disulfide bonds, they must be reduced.
-
Dissolve the protein (e.g., an antibody) in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).
-
Add a reducing agent , such as Tris(2-carboxyethyl)phosphine (TCEP), at a 10-fold molar excess over the protein.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent immediately using a desalting column pre-equilibrated with the reaction buffer.
Protocol 2: Maleimide-Thiol Conjugation
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the crosslinker solution to the solution of the thiol-containing protein to achieve a 10- to 20-fold molar excess of the maleimide. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
Purify the resulting conjugate to remove excess crosslinker using a desalting column or dialysis.
Protocol 3: Boc Deprotection
-
Lyophilize the maleimide-protein conjugate to remove the aqueous buffer.
-
Resuspend the lyophilized conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
Protocol 4: Preparation of an Aldehyde-Containing Biomolecule (Example: Glycoprotein Oxidation)
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Quench the reaction by adding glycerol.
-
Remove excess periodate and byproducts using a desalting column equilibrated with a hydrazide-carbonyl coupling buffer (e.g., 0.1 M sodium acetate, pH 5.0).
Protocol 5: Hydrazide-Carbonyl Conjugation
-
Dissolve the deprotected maleimide-protein conjugate from Protocol 3 in a suitable reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.0).
-
Add the aldehyde-containing biomolecule from Protocol 4 to the solution of the hydrazide-activated protein. A 10- to 50-fold molar excess of the hydrazide-protein is recommended.
-
Incubate the reaction for 2-24 hours at room temperature.
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.
Mandatory Visualizations
Experimental Workflows
Caption: A generalized workflow for a two-step bioconjugation process.
Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Mechanism of Action
While this crosslinker is a tool for synthesis and not directly involved in signaling, it is instrumental in creating therapeutics like ADCs that interact with signaling pathways. The following diagram illustrates the general mechanism of an ADC.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
In-Depth Technical Guide: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
CAS Number: 1076198-39-4
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent.[1][2][3] This classification indicates that the molecule possesses two different reactive groups, allowing for the sequential conjugation of different types of molecules. Its structure consists of a maleimide group at one end of an eleven-carbon aliphatic chain and a Boc-protected hydrazine group at the other. This architecture makes it a valuable tool in bioconjugation and proteomics research.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1076198-39-4 | [1][2][3] |
| Molecular Formula | C₂₀H₃₃N₃O₅ | [1][3] |
| Molecular Weight | 395.49 g/mol | [1][3] |
Note: Detailed experimental data such as NMR, Mass Spectrometry, and purity analysis are not publicly available in the searched scientific literature. This information is typically found on the Certificate of Analysis provided by the supplier.
Mechanism of Action and Application Workflow
The utility of this compound lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner.
Step 1: Maleimide-Thiol Conjugation
The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Experimental Workflow: Maleimide-Thiol Conjugation
Caption: Workflow for the conjugation of a thiol-containing molecule with the maleimide moiety.
Step 2: Deprotection and Hydrazine Reactivity
Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the hydrazine moiety can be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step exposes the reactive hydrazine group.
Logical Relationship: Boc Deprotection
Caption: Deprotection of the Boc group to reveal the reactive hydrazine.
Step 3: Hydrazine-Carbonyl Conjugation
The newly exposed hydrazine can then react with a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond. This is particularly useful for conjugating to molecules that have been modified to contain carbonyl groups, such as glycoproteins whose sugar moieties have been oxidized.
Signaling Pathway: Heterobifunctional Crosslinking
Caption: Overall workflow of a two-step bioconjugation using the heterobifunctional crosslinker.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and specific applications of this compound are not available in peer-reviewed scientific literature. The following are generalized protocols based on the known reactivity of its functional groups. Researchers should optimize these protocols for their specific molecules of interest.
General Protocol for Protein-Protein Conjugation
Materials:
-
Protein 1 (containing a free cysteine)
-
Protein 2 (to be modified to contain a carbonyl group, e.g., a glycoprotein)
-
This compound
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Conjugation Buffer B: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
Part A: Conjugation of Crosslinker to Protein 1
-
Dissolve Protein 1 in Conjugation Buffer A. If reducing disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes and subsequently remove TCEP using a desalting column equilibrated with Conjugation Buffer A.
-
Dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved crosslinker to the Protein 1 solution.
-
Incubate for 1-2 hours at room temperature or 4°C overnight with gentle stirring.
-
Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer A.
Part B: Preparation of Carbonyl-containing Protein 2 (Example with Glycoprotein)
-
Dissolve glycoprotein (Protein 2) in Conjugation Buffer B.
-
Add a final concentration of 10 mM sodium meta-periodate.
-
Incubate for 30 minutes in the dark at room temperature to oxidize the sialic acid residues to aldehydes.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM.
-
Remove excess reagents using a desalting column equilibrated with Conjugation Buffer B.
Part C: Deprotection and Final Conjugation
-
Lyophilize the Boc-protected conjugate from Part A.
-
Redissolve the lyophilized powder in a solution of 50% TFA in dichloromethane.
-
Incubate for 30 minutes at room temperature.
-
Remove TFA under a stream of nitrogen and dissolve the deprotected conjugate in Conjugation Buffer B.
-
Immediately add the aldehyde-containing Protein 2 from Part B to the deprotected conjugate solution. A molar ratio of 1:1 is a good starting point.
-
Incubate for 2-4 hours at room temperature.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography.
Concluding Remarks
This compound is a versatile reagent for researchers engaged in creating specific molecular linkages, particularly in the fields of antibody-drug conjugation, proteomics, and the development of diagnostic assays. The long undecane spacer arm provides good separation between the conjugated molecules, which can be advantageous in maintaining their biological activity. The orthogonal reactivity of the maleimide and hydrazine groups allows for controlled, stepwise conjugation strategies. While specific literature on this exact compound is sparse, its chemical properties are well-understood within the broader context of bioconjugation chemistry, enabling its application in a variety of experimental designs.
References
An In-depth Technical Guide to the Synthesis of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker. The synthesis is presented as a multi-step process, commencing with commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data organized for clarity, and a visual representation of the synthetic workflow to aid in laboratory-scale production.
Synthetic Strategy Overview
The synthesis of the target molecule is proposed as a three-step sequence, designed for efficiency and high yield. The strategy involves the initial formation of a maleimide-functionalized carboxylic acid, which is then activated and coupled with a Boc-protected hydrazine derivative.
The overall synthetic pathway is as follows:
-
Synthesis of N-(10-carboxydecyl)maleamic acid: Reaction of 11-aminoundecanoic acid with maleic anhydride.
-
Synthesis of 11-Maleimidoundecanoic acid: Cyclodehydration of the maleamic acid intermediate.
-
Synthesis of this compound: Amide bond formation between 11-maleimidoundecanoic acid and tert-butyl carbazate via an activated N-hydroxysuccinimide (NHS) ester.
Experimental Protocols
Synthesis of Starting Material: tert-Butyl Carbazate
This protocol outlines the synthesis of tert-butyl carbazate, a key reagent in the final coupling step.
Reaction: Hydrazine hydrate is reacted with di-tert-butyl dicarbonate to yield tert-butyl carbazate.[1][2]
Procedure:
-
Dissolve hydrazine hydrate (2.26 mmol, 1.0 eq) in isopropanol (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0 mmol, 0.44 eq) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with continuous stirring.
-
Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the desiccant and evaporate the solvent to obtain tert-butyl carbazate as a white semi-solid.
Purification: The product is typically of high purity and can be used directly in the subsequent step. If necessary, it can be purified by distillation under reduced pressure.[3]
Characterization: The structure of tert-butyl carbazate can be confirmed by spectroscopic methods.[4][5][6]
-
¹H NMR (300 MHz, CDCl₃): δ 6.73 (s, 1H, -NH-), 3.83 (s, 2H, -NH₂), 1.46 (s, 9H, -C(CH₃)₃).[1]
-
¹³C NMR (75 MHz, CDCl₃): δ 158.2 (C=O), 80.1 (-C(CH₃)₃), 28.2 (-C(CH₃)₃).[1]
-
IR (Vapor Phase): Key absorptions around 3300-3400 cm⁻¹ (N-H stretch) and 1680-1720 cm⁻¹ (C=O stretch).[4][6]
Step 1: Synthesis of N-(10-carboxydecyl)maleamic acid
This step involves the formation of the maleamic acid intermediate from 11-aminoundecanoic acid and maleic anhydride.
Reaction: A primary amine reacts with an anhydride to form an amic acid. This reaction is generally performed under mild conditions and gives near-quantitative yields.[7]
Procedure:
-
Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone.
-
Gradually add a solution of 11-aminoundecanoic acid (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The N-(10-carboxydecyl)maleamic acid will precipitate out of the solution.
-
Collect the precipitate by filtration and dry under vacuum. The product is often used in the next step without further purification.
Step 2: Synthesis of 11-Maleimidoundecanoic acid
This step involves the cyclodehydration of the maleamic acid to form the corresponding maleimide.
Reaction: The maleamic acid is cyclized to the maleimide using a dehydrating agent, typically acetic anhydride, with a catalyst such as sodium acetate.[7][8]
Procedure:
-
Suspend the N-(10-carboxydecyl)maleamic acid (1.0 eq) in acetic anhydride.
-
Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.
-
Heat the mixture, for example, on a water bath, with stirring until the color of the solution changes, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into an ice bath with vigorous stirring to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification: The crude 11-maleimidoundecanoic acid can be purified by recrystallization or silica gel column chromatography.[9][10]
Step 3: Synthesis of this compound
The final step is the coupling of 11-maleimidoundecanoic acid with tert-butyl carbazate to form the target molecule.
Reaction: The carboxylic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester. This intermediate then reacts with the primary amine of tert-butyl carbazate to form a stable amide bond.[11][12][13]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 11-maleimidoundecanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Add N-hydroxysuccinimide (NHS) (1.0-1.2 eq) to the solution.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours to form the NHS-activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve tert-butyl carbazate (1.0-1.2 eq) in the same anhydrous solvent.
-
Slowly add the solution of the activated 11-maleimidoundecanoic acid to the tert-butyl carbazate solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of water or a quenching solution (e.g., hydroxylamine).
-
Wash the reaction mixture with a dilute aqueous acid (e.g., NH₄Cl solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, this compound.
-
Data Presentation
The following tables summarize the key quantitative data for each synthetic step.
Table 1: Synthesis of tert-Butyl Carbazate
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |
| Hydrazine hydrate | 1.0 eq | Isopropanol | 2 hours | 0 °C |
| Di-tert-butyl dicarbonate | 0.44 eq | Isopropanol |
Table 2: Synthesis of N-(10-carboxydecyl)maleamic acid
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |
| 11-aminoundecanoic acid | 1.0 eq | Diethyl ether or Acetone | 1-2 hours | Room Temperature |
| Maleic anhydride | 1.0 eq | Diethyl ether or Acetone |
Table 3: Synthesis of 11-Maleimidoundecanoic acid
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |
| N-(10-carboxydecyl)maleamic acid | 1.0 eq | Acetic anhydride | Varies (monitor by color change) | Elevated (e.g., water bath) |
| Sodium acetate | 0.1-0.2 eq | Acetic anhydride |
Table 4: Synthesis of this compound
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature |
| Activation Step | ||||
| 11-Maleimidoundecanoic acid | 1.0 eq | DCM or DMF | 2-4 hours | Room Temperature |
| N-hydroxysuccinimide (NHS) | 1.0-1.2 eq | DCM or DMF | ||
| EDC | 1.1-1.5 eq | DCM or DMF | ||
| Coupling Step | ||||
| Activated 11-MUA | 1.0 eq | DCM or DMF | Overnight | Room Temperature |
| tert-Butyl carbazate | 1.0-1.2 eq | DCM or DMF |
Mandatory Visualization
The following diagram illustrates the complete synthetic workflow for "this compound".
Caption: Synthetic workflow for this compound.
References
- 1. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl carbazate(870-46-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]
- 8. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
heterobifunctional crosslinker with maleimide and protected carboxyl
An In-depth Technical Guide to Heterobifunctional Crosslinkers with Maleimide and Protected Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of distinct molecular entities. Among the most powerful classes of these reagents are those possessing a thiol-reactive maleimide group at one terminus and a protected or activatable carboxyl group at the other. This combination offers a controlled, sequential conjugation strategy that is foundational to the development of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][2][3]
This guide provides a comprehensive overview of the chemistry, applications, and experimental protocols associated with maleimide-carboxyl crosslinkers, designed to equip researchers with the knowledge to effectively implement these reagents in their work.
Core Chemistry and Reaction Mechanisms
The utility of these linkers is rooted in the orthogonal reactivity of their two functional ends, allowing for specific and high-yield coupling reactions under mild, physiological conditions.[1][]
The Maleimide-Thiol Reaction
The conjugation between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][5] The nucleophilic sulfhydryl group (thiol), typically from a cysteine residue in a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[2][5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][] The result is the formation of a stable, covalent thioether (thiosuccinimide) bond.[1][5]
While generally stable, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in vivo, which can lead to premature payload release.[2][7] Strategies such as hydrolysis of the succinimide ring have been developed to create more robust conjugates and improve stability.[7]
The Protected Carboxyl Group
The carboxyl group (–COOH) provides a versatile handle for conjugation to primary amines, such as those found on lysine residues or N-termini of proteins. However, to prevent unwanted side reactions during the maleimide-thiol coupling step, the carboxyl group is often protected or pre-activated.
-
Activation with NHS/Sulfo-NHS: The most common strategy involves activating the carboxyl group as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines at physiological pH (7.2-8.5), forming a stable amide bond. Water-soluble versions using Sulfo-NHS are also common.[8][9]
-
Carbodiimide Activation (EDC): If the linker has a terminal carboxyl group (-COOH), it can be activated in situ using a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxyl to form a highly reactive O-acylisourea intermediate that can then couple to a primary amine. This reaction is often performed in the presence of NHS to improve efficiency.[10]
-
Other Protecting Groups: In multi-step organic synthesis, other protecting groups like tert-butyl (tBu) or benzyl (Bzl) esters may be used. These require specific, often harsh, deprotection steps (e.g., strong acid treatment) before the carboxyl group can be activated for conjugation.[11][12]
Common Maleimide-Carboxyl Crosslinkers
A variety of crosslinkers are commercially available, differing in spacer arm length, solubility, and the nature of the carboxyl protection/activation. Polyethylene glycol (PEG) spacers are often incorporated to enhance solubility and reduce immunogenicity.[]
| Crosslinker Name | Abbreviation | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |
| 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid N-hydroxysuccinimide ester | SMCC | Maleimide | NHS Ester | 8.3 | 334.32 | Non-cleavable, widely used in ADC development.[9] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Maleimide | Sulfo-NHS Ester | 8.3 | 436.37 | Water-soluble analog of SMCC, ideal for reactions in aqueous buffers without organic co-solvents.[8][9] |
| Maleimidoacetic Acid N-Hydroxysuccinimide Ester | AMAS | Maleimide | NHS Ester | 1.6 | 210.16 | Very short spacer arm for close-range conjugation.[9] |
| 4-Maleimidobutyric Acid | Maleimide | Carboxylic Acid | 5.0 | 183.16 | Requires activation of the carboxyl group (e.g., with EDC) prior to amine coupling.[13] | |
| Maleimide-PEG4-NHS Ester | Mal-dPEG®4-NHS | Maleimide | NHS Ester | 21.7 | 425.41 | PEG spacer enhances solubility and provides a longer reach. |
| Maleimide-PEG8-NHS Ester | Mal-dPEG®8-NHS | Maleimide | NHS Ester | 35.5 | 601.62 | Extended PEG spacer for applications requiring greater distance between conjugates. |
Applications in Research and Drug Development
The sequential coupling capability of these linkers makes them ideal for a range of applications.
-
Antibody-Drug Conjugates (ADCs): This is the primary application.[1][3] The linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody directs the drug to a specific target (e.g., a cancer cell), where it is internalized, releasing the payload and leading to cell death.[1] This targeted approach enhances efficacy while minimizing systemic toxicity.[3]
-
PEGylation: Maleimide-PEG-carboxyl linkers are used to attach polyethylene glycol (PEG) chains to proteins.[] This can improve the pharmacokinetic properties of therapeutic proteins by increasing their solubility, stability, and circulation half-life.[]
-
Functionalization of Nanoparticles and Surfaces: These linkers are used to immobilize proteins, peptides, or other biomolecules onto surfaces like nanoparticles, liposomes, or biosensor chips for targeted drug delivery and diagnostic applications.[1][]
-
Enzyme Conjugation: Enzymes can be conjugated to antibodies or other proteins to create diagnostic reagents or targeted therapeutics. For example, attaching an enzyme like horseradish peroxidase (HRP) to an antibody creates a powerful tool for immunoassays.[]
Visualized Workflows and Reactions
Chemical Reaction Pathways
Caption: Core reaction schemes for maleimide-carboxyl crosslinkers.
Experimental Workflow for ADC Synthesis
Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Detailed Experimental Protocols
The following are generalized protocols and may require optimization for specific proteins and linkers. Always work in a fume hood and use appropriate personal protective equipment.
Protocol 1: General Maleimide-Thiol Conjugation to a Protein
This protocol is for labeling a protein that has available free thiols or requires the reduction of disulfide bonds.[5]
Materials:
-
Thiol-containing protein (e.g., antibody)
-
Maleimide-functionalized molecule (dissolved in DMSO or DMF)
-
Degassed Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[5][14][15] Thiol-free buffers are essential.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction.
-
Quenching Reagent: N-acetyl cysteine or free L-cysteine.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[5][14][15]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[5][15]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 30-60 minutes at room temperature.[5][15]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker.[14][16] Add the solution dropwise while gently stirring.[14]
-
Flush the vial with inert gas, seal tightly, and protect from light if the linker is light-sensitive.[14]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5][14]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent (e.g., N-acetyl cysteine) to a final concentration of 1-2 mM (or a 20-fold molar excess over the maleimide). Incubate for 15-30 minutes.[2] This step caps any unreacted maleimide groups.
-
-
Purification:
-
Characterization and Storage:
Protocol 2: Two-Step ADC Synthesis using a Maleimide-NHS Ester Linker
This protocol outlines the conjugation of an amine-containing drug to the linker, followed by conjugation to a reduced antibody.
Step A: Conjugation of Drug to Linker
-
Dissolve Reagents: Dissolve the amine-containing drug and the Maleimide-PEG-NHS ester linker in a suitable anhydrous organic solvent (e.g., DMF or DMSO) at equimolar concentrations.
-
Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the drug solution to deprotonate the primary amine. Add the linker solution and stir the reaction at room temperature for 2-4 hours or overnight.
-
Purification: Purify the maleimide-linker-drug product using HPLC to remove unreacted starting materials. Confirm the product identity by mass spectrometry.
Step B: Conjugation of Drug-Linker to Antibody
-
Antibody Reduction: Prepare the reduced, thiol-containing antibody as described in Protocol 1, Step 1. After reduction, it is critical to remove the excess TCEP, typically using a desalting column, to prevent it from reacting with the maleimide.
-
Conjugation: Dissolve the purified maleimide-linker-drug construct in a minimal amount of DMSO and add it to the reduced antibody solution (in degassed PBS, pH 7.2-7.5). Aim for a 5-10 fold molar excess of the drug-linker construct over the antibody.
-
Incubation, Quenching, and Purification: Follow steps 3, 4, and 5 from Protocol 1 to complete the conjugation, quench unreacted maleimides, and purify the final ADC product.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. korambiotech.com [korambiotech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Maleimidobutyric Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. biotium.com [biotium.com]
The Undecane Spacer in Crosslinker Design: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation and drug development, the chemical linker that connects two molecular entities is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. Among the diverse array of spacer technologies, the simple yet versatile undecane (C11) alkyl chain offers a unique combination of length, flexibility, and hydrophobicity. This technical guide provides a comprehensive exploration of the role of the undecane spacer in crosslinkers, with a particular focus on its application in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While extensive quantitative data specifically for undecane spacers is not always segregated in literature from other long-chain alkyl spacers, this guide synthesizes established principles and available data to provide a robust framework for researchers.
The Physicochemical Impact of the Undecane Spacer
The eleven-carbon backbone of the undecane spacer imparts distinct physicochemical properties to a bifunctional crosslinker, significantly influencing the behavior of the resulting conjugate.
Hydrophobicity and Solubility: The undecane spacer is inherently hydrophobic due to its long hydrocarbon chain.[1] This property can be a double-edged sword. Increased hydrophobicity can enhance membrane permeability, a desirable trait for intracellular drug delivery.[] However, it can also lead to decreased aqueous solubility, potentially causing aggregation and faster clearance from circulation.[3] The solubility of undecane in water is extremely low.[4] Its diol derivative, undecane-1,11-diol, which can serve as a precursor for crosslinker synthesis, also exhibits limited solubility in water but is more soluble in moderately polar solvents.[5][6]
Flexibility and Conformational Freedom: The single bonds throughout the undecane chain allow for significant rotational freedom, providing the crosslinker with a high degree of flexibility. This flexibility can be advantageous in applications like PROTACs, where it allows the two ends of the molecule to adopt an optimal orientation for the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8] However, excessive flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[7]
Length and Spatial Orientation: The extended conformation of an undecane spacer provides a substantial distance between the two reactive ends of the crosslinker. This separation can be crucial for overcoming steric hindrance between large biomolecules, such as an antibody and its payload in an ADC, or between a target protein and an E3 ligase in a PROTAC. The length of the linker is a critical parameter that requires optimization for each specific application, as both linkers that are too short or too long can be suboptimal for biological activity.[9]
Quantitative Data on Long-Chain Alkyl Spacers
While specific data for undecane (C11) is often grouped with other long-chain alkyl spacers, the following table summarizes the general trends and available quantitative information for these types of linkers in the context of PROTACs and ADCs.
| Property | Undecane (C11) Spacer | General Observations and Data |
| Molecular Weight | ~154 g/mol (for the C11H22 moiety) | The addition of an undecane spacer contributes moderately to the overall molecular weight of the crosslinker. |
| Solubility | Very low in water.[4] | Long alkyl chains decrease aqueous solubility. The solubility of undecane-1,11-diol is limited in most common solvents.[5] |
| Hydrophobicity (LogP) | High | Alkyl linkers are hydrophobic, which can increase cell permeability but also non-specific binding and aggregation.[3] |
| Flexibility | High | Alkyl chains are highly flexible, which can be beneficial for ternary complex formation in PROTACs.[7][8] |
| Impact on PROTAC Efficacy (DC50) | Linker length dependent | Studies on PROTACs with varying alkyl chain lengths show that an optimal length exists for maximal degradation. For example, an ERα-targeting PROTAC with a 16-atom linker was found to be optimal.[9][10] |
| Impact on ADC Stability | Can influence aggregation | Increased hydrophobicity from long alkyl linkers can contribute to ADC aggregation.[11] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and application of crosslinkers containing an undecane spacer. Below are representative methodologies for key experimental procedures.
Synthesis of a Bifunctional Crosslinker with an Undecane Spacer (Example: Undecane-bis-NHS ester)
This protocol describes a general approach for synthesizing a homobifunctional crosslinker with an undecane spacer, terminating in N-hydroxysuccinimide (NHS) esters for reaction with primary amines.
Materials:
-
Undecanedioic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve undecanedioic acid and 2.2 equivalents of N-Hydroxysuccinimide (NHS) in anhydrous DCM.
-
Coupling Reaction: Cool the solution in an ice bath and add 2.2 equivalents of DCC dissolved in a small amount of anhydrous DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
PROTAC-Mediated Protein Degradation Assay via Western Blot
This protocol outlines the steps to assess the efficacy of a PROTAC containing an undecane spacer in degrading a target protein in a cellular context.[12][13][14]
Materials:
-
Cell line expressing the target protein
-
PROTAC with undecane spacer dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.[12]
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Signaling Pathways and Experimental Workflows
The undecane spacer, as part of a bifunctional crosslinker, can play a role in modulating various cellular signaling pathways. In the context of PROTACs, the primary pathway of interest is the Ubiquitin-Proteasome System (UPS).
The Ubiquitin-Proteasome Pathway in PROTAC Action
A PROTAC hijacks the UPS to induce the degradation of a target protein.[15][16][17][18] The undecane spacer is critical in facilitating the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is the necessary first step in this pathway.
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Workflow for PROTAC Development
The development of a successful PROTAC involves a multi-step workflow, from initial design to in vivo testing. The undecane spacer would be a key variable to optimize during the "Linker Optimization" phase.
References
- 1. Human Metabolome Database: Showing metabocard for Undecane (HMDB0031445) [hmdb.ca]
- 3. precisepeg.com [precisepeg.com]
- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 5. Buy Undecane-1,11-diol | 765-04-8 [smolecule.com]
- 6. Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. db.cngb.org [db.cngb.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Gatekeeper of Bioconjugation: A Technical Guide to t-Butyl Carbazate as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioconjugation, the strategic protection and deprotection of reactive functional groups is fundamental to success. The tert-butoxycarbonyl (Boc) group, introduced via reagents like t-butyl carbazate, serves as a cornerstone for the temporary masking of hydrazide and amine functionalities. Its robustness under various conditions, combined with its clean, acid-labile removal, makes it an indispensable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), peptide modifications, and labeled biomolecules.
This technical guide provides a comprehensive overview of the use of t-butyl carbazate and the Boc-hydrazide moiety in bioconjugation, detailing the underlying chemistry, quantitative data, and step-by-step experimental protocols.
Core Principles: The Chemistry of Boc Protection and Deprotection
The utility of the Boc group lies in its stability in neutral to basic conditions and its swift removal under acidic treatment. This chemical orthogonality is crucial in multi-step bioconjugation schemes, allowing for the selective modification of different parts of a molecule.
Protection: A hydrazide functionality is typically protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of a stable N-Boc-protected hydrazide (a carbazate derivative).
Deprotection: The Boc group is efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of the carbamate, initiating the collapse of the protecting group into carbon dioxide and a stable tert-butyl cation, which subsequently forms isobutylene gas. This process regenerates the free hydrazide, ready for subsequent conjugation.
Figure 1. General scheme for the Boc protection of a hydrazide.
Figure 2. General scheme for the acid-catalyzed deprotection of a Boc-hydrazide.
Quantitative Data Overview
The efficiency of Boc protection and deprotection is critical for the overall yield of the final bioconjugate. The stability of the subsequently formed hydrazone bond is also a key parameter, dictating the release profile of the conjugated payload.
Table 1: Boc-Protection of Hydrazides – Reaction Parameters
| Hydrazine Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydrazine hydrate | Di-tert-butyl dicarbonate | Isopropanol | 0 | 2 h | 97 | [1] |
| Boc-NHNH₂ | Di-tert-butyl dicarbonate | None (solvent-free) | Room Temp | 10 min | 85 | [2] |
| Z-NHNH₂ | Di-tert-butyl dicarbonate | None (solvent-free) | 50 | 10 min | 95 | [2] |
| Phenylhydrazine | Di-tert-butyl dicarbonate | None (solvent-free) | Room Temp | 10 min | 94 |[2] |
Table 2: Boc-Deprotection Conditions and Performance
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Efficacy | Reference |
|---|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 30 min - 2 h | High to quantitative | [2] |
| Trifluoroacetic acid (TFA) | 95% | Aqueous with scavenger | Room Temp | 1 - 2 h | High to quantitative | [3] |
| Hydrogen Chloride (HCl) | 4M | Dioxane | Room Temp | ~30 min | High to quantitative |[2] |
Table 3: Stability of Hydrazone Bonds at Different pH Values
| Hydrazone Type | pH | Half-life (t½) | Environment | Reference |
|---|---|---|---|---|
| General Hydrazone Linker | 7.4 | ~24 h | Plasma (Physiological) | [4] |
| Aliphatic Aldehyde-derived | 7.4 | Reasonably Stable | Buffer | [5] |
| Aliphatic Aldehyde-derived | 5.5 | < 2 min | Buffer (Endosomal) | [5] |
| Aromatic Aldehyde-derived | 7.4 & 5.5 | > 72 h & > 48 h | Buffer | [5] |
| General Hydrazone Linker | 5.0 - 6.5 | Labile | Endosome | [6] |
| General Hydrazone Linker | 4.5 - 5.0 | Labile | Lysosome |[6] |
Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)
A primary application of Boc-protected hydrazides is in the construction of ADCs. This strategy allows for the pH-sensitive release of a cytotoxic payload in the acidic environment of tumor cells. The general workflow involves modifying an antibody with a linker that contains a carbonyl group (aldehyde or ketone). A Boc-protected hydrazide-drug conjugate is then synthesized separately. After deprotection, the hydrazide-drug is reacted with the modified antibody to form the final ADC linked by a hydrazone bond.
Figure 3. Workflow for ADC synthesis using a Boc-hydrazide linker strategy.
Experimental Protocols
The following protocols provide a generalized framework. Optimization will be required for specific antibodies, linkers, and drug payloads.
Protocol 1: Boc-Protection of a Hydrazide-Linker
This protocol describes the protection of a generic amine-terminated linker first with a Boc-hydrazide moiety.
Materials:
-
Hydrazide-containing linker (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Solvent (e.g., Isopropanol or Dichloromethane - DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Standard glassware, magnetic stirrer, ice bath
Procedure:
-
Dissolve the hydrazide-linker (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add TEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled linker solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected linker.
Protocol 2: Conjugation of Boc-Hydrazide Linker to a Payload and Deprotection
This protocol outlines the attachment of the protected linker to a drug and subsequent deprotection.
Materials:
-
Boc-protected linker with a reactive group (e.g., NHS ester) (1.2 eq)
-
Amine-containing drug payload (1.0 eq)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., triisopropylsilane - TIS)
Procedure (Conjugation):
-
Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF or DMSO.
-
Add the Boc-protected linker (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, protected from light if necessary.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
Purify the Boc-protected drug-linker conjugate using reverse-phase HPLC.
Procedure (Deprotection):
-
Lyophilize the purified Boc-protected drug-linker to remove all solvents.
-
Resuspend the dried conjugate in a freshly prepared deprotection solution (e.g., 50% TFA in DCM, or 95% TFA / 2.5% water / 2.5% TIS).[3]
-
Stir the reaction at room temperature for 1-2 hours.[7]
-
Monitor for complete removal of the Boc group by LC-MS.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected drug-hydrazide is often used immediately in the next step.
Protocol 3: Antibody Modification and Final ADC Synthesis
This protocol describes the generation of aldehyde groups on an antibody and the final conjugation.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Sodium periodate (NaIO₄) solution
-
Deprotected drug-hydrazide from Protocol 2
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure (Antibody Modification):
-
Purify the starting antibody to remove any amine-containing storage buffers using a desalting column, exchanging into a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
To generate aldehyde groups on the antibody's glycans, add a controlled molar excess of NaIO₄ (e.g., 25-50 eq).
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding an excess of glycerol.
-
Remove excess periodate and byproducts by buffer exchange into the conjugation buffer (pH 4.5-5.5) using a desalting column.
Procedure (Final Conjugation):
-
Immediately add the deprotected drug-hydrazide (typically 5-10 fold molar excess over the antibody) to the aldehyde-modified antibody.
-
Incubate the reaction for 12-24 hours at 4°C with gentle mixing.
-
Purify the final ADC to remove unreacted drug-linker and other impurities using SEC.[9]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.[10]
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Molecular Weight of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular properties of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, a compound of interest in various research and development applications. The primary focus of this document is the accurate presentation of its molecular weight and the underlying atomic composition.
Molecular and Atomic Data
The fundamental physicochemical properties of a compound are critical for experimental design, stoichiometric calculations, and analytical characterization. The molecular weight of this compound has been determined based on its elemental composition.
| Property | Value |
| Molecular Formula | C20H33N3O5[1] |
| Molecular Weight | 395.49 g/mol [1] |
The molecular weight is derived from the sum of the atomic weights of its constituent atoms, as detailed in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 20 | 12.011 | 240.22 |
| Hydrogen | H | 33 | 1.008 | 33.264 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 5 | 15.999 | 79.995 |
| Total | 395.49 |
Experimental Protocols and Further Analysis
The determination of a compound's molecular weight is typically achieved through techniques such as mass spectrometry, which provides a highly accurate mass-to-charge ratio. A detailed experimental protocol for such an analysis would involve the following general steps:
-
Sample Preparation: Dissolving a precise amount of the compound in a suitable solvent.
-
Instrument Calibration: Calibrating the mass spectrometer with a known standard to ensure accuracy.
-
Sample Infusion: Introducing the sample into the instrument.
-
Ionization: Utilizing an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate charged molecules.
-
Mass Analysis: Separating the ions based on their mass-to-charge ratio.
-
Data Interpretation: Analyzing the resulting spectrum to identify the peak corresponding to the molecular ion and confirm the molecular weight.
Due to the nature of this request focusing on a specific chemical property, signaling pathways and complex experimental workflows are not applicable. The provided data represents a fundamental characteristic of the molecule itself.
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the straightforward relationship between the molecular formula and the final molecular weight.
Figure 1: Calculation of Molecular Weight
References
Methodological & Application
Application Notes and Protocols for the Use of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinker designed for the sequential conjugation of biomolecules. Its architecture comprises three key components: a maleimide group, a long C11 alkyl spacer, and a t-butyl carbazate (Boc-protected hydrazide) moiety. This strategic design allows for a controlled, multi-step bioconjugation process, making it a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), as well as in proteomics and diagnostic assays.[1]
The maleimide terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3][4] The long undecane spacer provides significant reach (approximately 19-20 Å), which can be advantageous in overcoming steric hindrance between the conjugated molecules. The t-butyl carbazate group is a protected form of a hydrazide. Following a deprotection step under acidic conditions, the revealed hydrazide group can then react with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage.[5][6][7] This dual reactivity, combined with the requirement for a distinct deprotection step, enables a highly controlled and specific conjugation strategy, minimizing the formation of undesirable homodimers.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₃N₃O₅ |
| Molecular Weight | 395.49 g/mol |
| CAS Number | 1076198-39-4 |
| Appearance | White to off-white solid |
| Spacer Arm Length | ~19-20 Å |
Experimental Protocols
This section provides a comprehensive, step-by-step guide for the use of this compound in a typical two-stage conjugation workflow.
Stage 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris, pH 6.5-7.5)[3]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[2][3]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[3]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[3]
-
-
Preparation of the Linker Solution:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the linker solution to the thiol-containing protein solution.[4][8]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% to prevent protein denaturation.
-
Flush the vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if working with light-sensitive molecules.[3][8]
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine or 2-mercaptoethanol) relative to the initial amount of the linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and quenching reagent by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration.
-
Quantitative Data for Maleimide-Thiol Conjugation:
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH > 7.5, reactivity with amines can increase.[3] |
| Molar Ratio (Linker:Thiol) | 10-20:1 (for proteins) | A molar excess of the linker drives the reaction to completion.[4][8] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize hydrolysis of the maleimide group during longer incubations.[3][8] |
| Reaction Time | 2 hours - overnight | Typically sufficient for high conjugation efficiency.[3][8] |
| Buffer Composition | PBS, HEPES, Tris | Buffers should be free of thiols. |
Stage 2: Deprotection of the t-Butyl Carbazate (Boc-Hydrazide)
This protocol outlines the removal of the Boc protecting group to generate the reactive hydrazide functionality.
Materials:
-
Boc-protected conjugate from Stage 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Rotary evaporator
Protocol:
-
Dissolution:
-
Dissolve the lyophilized or dried Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
-
Cooling:
-
Cool the solution to 0°C in an ice bath.[5]
-
-
Acid Addition:
-
Deprotection Reaction:
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected hydrazide conjugate may be in the form of a TFA salt. This can often be used directly in the next step or neutralized if necessary.
-
Quantitative Data for Boc Deprotection:
| Parameter | Recommended Range/Value | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A common and effective reagent for Boc deprotection.[5][6] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| TFA Concentration | 25-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection but also potential side reactions.[5] |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored.[5] |
Stage 3: Hydrazide-Carbonyl Conjugation
This protocol describes the reaction of the deprotected hydrazide conjugate with a carbonyl-containing molecule (e.g., an oxidized glycoprotein or a drug with an aldehyde/ketone).
Materials:
-
Deprotected hydrazide conjugate from Stage 2
-
Carbonyl-containing molecule
-
Reaction Buffer (e.g., Acetate buffer, pH 4.5-6.0)
-
Aniline (optional, as a catalyst)[7]
-
Purification system
Protocol:
-
Preparation of Reactants:
-
Dissolve the deprotected hydrazide conjugate in the reaction buffer.
-
Dissolve the carbonyl-containing molecule in a compatible solvent. If using an organic solvent, keep the final concentration low.
-
-
Conjugation Reaction:
-
Combine the hydrazide conjugate and the carbonyl-containing molecule in the reaction buffer. A 10-50 fold molar excess of the hydrazide is often used to maximize conjugation.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[7]
-
Incubate the reaction mixture for 2-24 hours at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove unreacted molecules.
-
Quantitative Data for Hydrazide-Carbonyl Conjugation:
| Parameter | Recommended Range/Value | Notes |
| pH | 4.5 - 6.0 | Mildly acidic conditions catalyze hydrazone bond formation.[7] |
| Molar Ratio (Hydrazide:Carbonyl) | 10-50:1 | A significant excess of hydrazide is often used. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 24 hours | Reaction kinetics can be slower than maleimide-thiol conjugation. |
| Catalyst (Optional) | Aniline (10-100 mM) | Can significantly increase the rate of hydrazone formation.[7] |
Visualizations
Experimental Workflow
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules, making it a valuable tool for studying protein-protein interactions. This reagent features two distinct reactive moieties separated by a long 11-carbon spacer arm: a maleimide group and a tert-butyloxycarbonyl (Boc)-protected carbazate.
The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, under mild conditions (pH 6.5-7.5) to form a stable thioether bond. The carbazate end, after deprotection of the Boc group, becomes a reactive hydrazide that can be conjugated to carbonyl groups (aldehydes or ketones). Aldehyde groups can be introduced into glycoproteins by mild periodate oxidation of their carbohydrate moieties. This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers. The long undecane spacer arm provides spatial separation between the conjugated molecules, which can be advantageous for overcoming steric hindrance and for mapping interaction interfaces.
Principle of the Method
The application of this compound in protein-protein interaction studies typically follows a two-step sequential crosslinking strategy. This approach allows for the specific covalent linking of a sulfhydryl-containing protein to a glycoprotein.
Step 1: Maleimide-Thiol Conjugation. The maleimide end of the crosslinker is first reacted with a protein containing an accessible cysteine residue (Protein 1-SH). This reaction is highly specific at a pH range of 6.5-7.5.
Step 2: Boc Deprotection and Hydrazide-Carbonyl Conjugation. The Boc protecting group on the carbazate end of the crosslinker, now attached to Protein 1, is removed under acidic conditions to yield a reactive hydrazide. In parallel, the interacting partner, a glycoprotein (Protein 2), is treated with sodium periodate to oxidize the cis-diols in its carbohydrate chains, generating aldehyde groups. The hydrazide-activated Protein 1 is then reacted with the aldehyde-containing Protein 2 to form a stable hydrazone bond, thus covalently linking the two interacting proteins.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide typical parameters and expected outcomes based on the well-established chemistries of its reactive groups.
Table 1: Physicochemical and Reactive Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₃N₃O₅ | [1] |
| Molecular Weight | 395.49 g/mol | [1] |
| Spacer Arm Length | ~17.1 Å | (Calculated) |
| Maleimide Reactivity | Sulfhydryls (Thiols) | [2][3] |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | [2] |
| Carbazate (post-deprotection) Reactivity | Carbonyls (Aldehydes, Ketones) | [4][5] |
| Optimal pH for Hydrazone Formation | 4.5 - 6.0 | [4] |
Table 2: Typical Reaction Parameters for Protein Crosslinking
| Parameter | Maleimide-Thiol Conjugation | Hydrazide-Carbonyl Conjugation |
| Molar Ratio (Crosslinker:Protein) | 10:1 to 20:1 | 1:1 (Protein 1-Linker : Protein 2) |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL |
| Reaction Buffer | Phosphate buffer, HEPES, MOPS | Acetate buffer |
| Reaction pH | 7.0 - 7.5 | 5.5 |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | N/A |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of a Thiol-Containing Protein to a Glycoprotein
This protocol describes the general procedure for conjugating a protein with an available cysteine residue (Protein 1) to a glycoprotein (Protein 2).
Materials:
-
This compound
-
Protein 1 (containing a free sulfhydryl group)
-
Protein 2 (a glycoprotein)
-
Reaction Buffer A: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reaction Buffer B: 0.1 M Sodium Acetate, pH 5.5
-
Boc Deprotection Buffer: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Quenching Solution: 1 M L-cysteine
-
Desalting columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
Part A: Activation of Protein 1 with the Crosslinker
-
Prepare Protein 1: Dissolve Protein 1 in Reaction Buffer A to a concentration of 1-5 mg/mL. If disulfide bonds are present and need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the crosslinker stock solution to the Protein 1 solution to achieve a 10- to 20-fold molar excess of the crosslinker over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer A. The product is Protein 1-Linker-Boc.
Part B: Preparation of Aldehyde-Containing Glycoprotein (Protein 2)
-
Oxidation: Dissolve Protein 2 in Reaction Buffer B to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes.
-
Purification: Remove excess periodate and glycerol using a desalting column equilibrated with Reaction Buffer B. The product is aldehyde-activated Protein 2.
Part C: Deprotection of Protein 1-Linker-Boc and Final Conjugation
-
Boc Deprotection: Lyophilize the purified Protein 1-Linker-Boc. Resuspend in a solution of 50% TFA in dichloromethane and incubate for 30 minutes at room temperature. Remove the solvent under vacuum. Note: This step may require optimization to ensure protein stability.
-
Resuspension: Immediately dissolve the deprotected, hydrazide-activated Protein 1 in Reaction Buffer B.
-
Final Conjugation: Mix the hydrazide-activated Protein 1 with the aldehyde-activated Protein 2 at an equimolar ratio.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature.
-
Analysis: Analyze the crosslinked product by SDS-PAGE, which should show a new band corresponding to the molecular weight of the Protein 1-Protein 2 conjugate. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.
Visualizations
Caption: Workflow for two-step protein-protein crosslinking.
Caption: Logical flow of the heterobifunctional crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Crosslinking Cysteine Residues with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinking reagent designed for a two-step conjugation strategy. This reagent features a maleimide group at one end of a long undecane (C11) spacer arm and a Boc-protected hydrazide at the other. The maleimide moiety allows for the specific covalent modification of sulfhydryl groups, primarily found on cysteine residues within proteins and peptides.[1] The long spacer arm provides spatial separation between conjugated molecules, which can be advantageous in preserving the biological activity of the labeled protein. Following the initial cysteine-specific conjugation, the tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to expose a reactive hydrazide.[2] This newly available hydrazide can then be conjugated to molecules containing aldehyde or ketone groups, such as glycoproteins that have been oxidized to generate aldehydes, or other labeled molecules. This sequential reaction capability makes it a versatile tool in drug development, protein-protein interaction studies, and the creation of complex bioconjugates like antibody-drug conjugates (ADCs).[3]
Chemical Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 1076198-39-4
-
Molecular Formula: C₂₀H₃₃N₃O₅
-
Molecular Weight: 395.49 g/mol
-
Reactive Groups:
-
Maleimide: Reacts with sulfhydryl groups (thiols) on cysteine residues.
-
Boc-protected Hydrazide: A stable, protected form of a hydrazide that can be deprotected to react with carbonyls (aldehydes and ketones).
-
Data Presentation: Reaction Parameters
The efficiency of the crosslinking and deprotection reactions is dependent on several factors. The following tables provide typical parameters for the two key reactions involving this crosslinker.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Buffers such as PBS, HEPES, or Tris are suitable. Avoid thiol-containing buffers. The reaction is more specific to thiols over amines at this pH.[4] |
| Temperature | 4°C to Room Temperature | Overnight incubation at 4°C or 2-4 hours at room temperature is typical. |
| Molar Ratio | 10-20 fold molar excess of crosslinker to protein | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
| Solvent | Aqueous Buffer | The crosslinker should first be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous protein solution.[1] |
Table 2: Recommended Conditions for Boc-Hydrazide Deprotection
| Parameter | Reagent and Conditions | Notes |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to cleave the Boc group.[2] |
| Concentration | 20-50% (v/v) TFA in an organic solvent | Dichloromethane (DCM) is a common solvent for this reaction.[2] |
| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and then allowed to warm to room temperature.[2] |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS. |
| Quenching | Slow addition of a weak base (e.g., saturated sodium bicarbonate) | This neutralizes the excess acid after the reaction is complete.[2] |
Experimental Protocols
Protocol 1: Cysteine-Specific Protein Labeling
This protocol describes the first step of conjugating the maleimide group of the crosslinker to free cysteine residues on a target protein.
Materials:
-
Target protein with at least one free cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Degas the buffer before use.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Purification column (e.g., desalting column, size-exclusion chromatography).
Procedure:
-
Protein Preparation: a. Dissolve the target protein in the Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. c. Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
Crosslinker Preparation: a. Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the crosslinker stock solution to the stirred protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[5][6]
-
Characterization: a. Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Deprotection and Secondary Conjugation
This protocol outlines the removal of the Boc protecting group and subsequent reaction of the exposed hydrazide with an aldehyde- or ketone-containing molecule.
Materials:
-
Boc-protected protein conjugate from Protocol 1.
-
Trifluoroacetic Acid (TFA).
-
Dichloromethane (DCM), anhydrous.
-
Aldehyde or ketone-containing molecule for secondary conjugation.
-
Reaction Buffer for secondary conjugation (e.g., PBS, pH 7.2-7.4).
-
Quenching solution: Saturated sodium bicarbonate.
-
Purification supplies.
Procedure:
-
Boc Deprotection: a. Lyophilize the purified protein conjugate from Protocol 1 to remove the aqueous buffer. b. Resuspend the dried conjugate in anhydrous DCM. c. In a fume hood, cool the solution to 0°C and slowly add TFA to a final concentration of 25-50% (v/v).[2] d. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[2] e. Quench the reaction by carefully adding it to a pre-cooled, stirred solution of saturated sodium bicarbonate.[2] f. Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain the deprotected protein conjugate.
-
Secondary Conjugation (Hydrazone Formation): a. Dissolve the deprotected protein conjugate in the appropriate reaction buffer. b. Add the aldehyde or ketone-containing molecule in a slight molar excess. c. Incubate the reaction for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.
-
Purification and Analysis: a. Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove excess reagents. b. Analyze the final product using SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical reactions and the overall experimental workflow.
Caption: Sequential reaction mechanism of the heterobifunctional crosslinker.
Caption: Experimental workflow for two-step protein conjugation.
Application in Signaling Pathway Analysis
This crosslinker can be used to study protein interactions. For example, a kinase with an engineered cysteine could be labeled and then crosslinked to a glycosylated interaction partner.
References
Application Notes and Protocols for Surface Immobilization using "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, for the stable immobilization of biomolecules onto various surfaces. This linker is particularly suited for a two-step conjugation strategy, offering precise control over the immobilization process.
The molecule features a maleimide group, which reacts specifically with sulfhydryl (thiol) groups under mild conditions, and a t-butyl carbazate protected carboxylic acid.[1][] The long undecane chain provides a flexible spacer to minimize steric hindrance and maintain the biological activity of the immobilized molecule. The protected carboxyl group allows for a sequential reaction scheme: first, the deprotection to reveal the carboxylic acid, followed by its activation and coupling to an amine-functionalized surface.
Principle of Immobilization
The immobilization strategy involves two key stages:
-
Deprotection and Surface Coupling: The t-butyl carbazate protecting group is removed under acidic conditions to expose the terminal carboxylic acid. This carboxylic acid is then activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester.[3][4][5] This activated ester readily reacts with primary amine groups previously introduced onto the desired surface (e.g., gold, silica, nanoparticles), forming a stable amide bond.
-
Biomolecule Conjugation: The surface, now functionalized with the linker exposing the maleimide group, is ready for the immobilization of a thiol-containing biomolecule (e.g., proteins with cysteine residues, thiol-modified oligonucleotides). The maleimide group undergoes a specific Michael addition reaction with the sulfhydryl group, resulting in a stable thioether linkage.[][6][7]
Core Applications
-
Biosensor Development: Covalent attachment of antibodies, enzymes, or nucleic acid probes to sensor surfaces (e.g., gold-coated SPR chips, electrodes).[8][9][10]
-
Drug Discovery and Development: Immobilization of target proteins for high-throughput screening of small molecule libraries.
-
Proteomics: Creation of protein microarrays for studying protein-protein interactions.
-
Cell Biology: Modification of surfaces to study cell adhesion and signaling by presenting specific ligands.
-
Nanoparticle Functionalization: Conjugation of targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles for targeted drug delivery or imaging applications.[11][12]
Data Presentation
The efficiency of each step in the immobilization process can be optimized by adjusting various parameters. The following tables provide typical ranges for key experimental variables.
| Parameter | Typical Range | Notes |
| Deprotection Step | ||
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | A 25-50% solution in an anhydrous solvent like Dichloromethane (DCM) is commonly used.[13] |
| Reaction Time | 1 - 4 hours | Progress can be monitored by TLC or LC-MS.[13] |
| Temperature | 0 °C to Room Temp. | Starting at 0 °C can help minimize potential side reactions.[13] |
| Carboxylic Acid Activation & Surface Coupling | ||
| EDC Concentration | 2 - 10 mM | A molar excess over the surface-bound carboxyl groups is recommended. The optimal concentration should be determined empirically.[3] |
| NHS Concentration | 5 - 25 mM | Typically used in conjunction with EDC to improve coupling efficiency.[3][14] |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is a common choice as it lacks primary amines.[3][5] |
| Coupling Buffer pH | 7.0 - 8.5 | PBS or HEPES buffers are suitable for the reaction with surface amines.[3] |
| Reaction Time | 1 - 4 hours | Can be performed at room temperature or overnight at 4°C.[3] |
| Maleimide-Thiol Conjugation | ||
| Biomolecule Concentration | 0.1 - 2 mg/mL | Dependent on the specific biomolecule and surface density desired. |
| Buffer pH | 6.5 - 7.5 | The reaction is most specific to thiols in this pH range, minimizing reaction with amines.[] |
| Reaction Time | 2 hours to overnight | Can be performed at room temperature or 4°C. |
| Temperature | 4 °C to Room Temp. | Lower temperatures can be used to maintain the stability of sensitive biomolecules. |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Surfaces
A) Silanization of Glass or Silica Surfaces:
-
Clean the silica-based surface thoroughly by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the surface under a stream of nitrogen.
-
Treat the surface with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.
-
Immediately immerse the cleaned surface in a 1-5% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2-4 hours at room temperature.
-
Rinse the surface with toluene, followed by ethanol, and finally deionized water to remove excess silane.
-
Cure the silanized surface by baking at 110°C for 30-60 minutes.
B) Modification of Gold Surfaces:
-
Clean the gold surface by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the surface extensively with deionized water and dry with nitrogen.
-
Immerse the clean gold surface in a 1 mM solution of an amine-terminated thiol (e.g., 11-amino-1-undecanethiol) in absolute ethanol for 12-24 hours to form a self-assembled monolayer (SAM).
-
Rinse the surface with ethanol and dry with nitrogen.
Protocol 2: Linker Immobilization
-
Deprotection of this compound:
-
Dissolve the linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 25-50% (v/v).[13]
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[13]
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.
-
-
Activation and Coupling to Amine-Functionalized Surface:
-
Prepare an activation buffer (e.g., 0.1 M MES, pH 5.5).
-
Dissolve the deprotected linker in the activation buffer.
-
Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in the activation buffer.
-
Add EDC and NHS to the linker solution to achieve a final concentration of approximately 10 mM and 25 mM, respectively.
-
Immediately apply the activated linker solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature.
-
Rinse the surface with the activation buffer, followed by a neutral pH buffer (e.g., PBS, pH 7.4) to remove excess reagents.
-
Protocol 3: Biomolecule Immobilization
-
Prepare a solution of the thiol-containing biomolecule (e.g., protein, peptide) in a suitable conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).
-
Apply the biomolecule solution to the maleimide-functionalized surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Optional Quenching Step: To block any unreacted maleimide groups, incubate the surface with a solution of a small thiol-containing molecule (e.g., 10 mM cysteine or β-mercaptoethanol) for 30 minutes at room temperature.
-
Wash the surface thoroughly with the conjugation buffer to remove any non-covalently bound biomolecules.
-
The surface is now ready for use in downstream applications.
Visualizations
Caption: Experimental workflow for surface immobilization.
Caption: Chemical reaction pathway for immobilization.
References
- 1. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface-Anchored Thiol-Reactive Soft Interfaces: Engineering Effective Platforms for Biomolecular Immobilization and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Proteins on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insights into maleimide - thiol conjugation chemistry: conditions for efficient surface functionalization of nanoparticles for receptor targeting [dspace.library.uu.nl]
- 12. wilhelm-lab.com [wilhelm-lab.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Two-Step Conjugation of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker, in a two-step bioconjugation strategy. This approach enables the site-specific linkage of a thiol-containing molecule (e.g., a protein or peptide with a cysteine residue) to a carbonyl-containing molecule (e.g., an oxidized glycoprotein or a molecule with an aldehyde or ketone group).
The initial step involves the reaction of the maleimide moiety with a sulfhydryl group to form a stable thioether bond. The second part of the protocol outlines the deprotection of the t-butyl carbazate to a reactive hydrazide, followed by its conjugation to a carbonyl group, forming a stable hydrazone bond. This sequential reaction strategy offers precise control over the conjugation process, minimizing the formation of undesirable byproducts.
Core Principles
The conjugation strategy is based on two well-established bioorthogonal reactions:
-
Maleimide-Thiol Reaction: This reaction proceeds via a Michael addition mechanism, where the maleimide group demonstrates high selectivity for sulfhydryl groups within a pH range of 6.5-7.5.[1][2] At neutral pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines.[2] The resulting thioether bond is stable under physiological conditions.[2]
-
Hydrazide-Carbonyl Ligation: The hydrazide group reacts with aldehydes or ketones to form a hydrazone bond. This reaction is most efficient under slightly acidic conditions (pH 4.5-6.0) but can also proceed at neutral pH, often accelerated by catalysts like aniline.[3][4] The resulting hydrazone linkage can be further stabilized by reduction to a secondary amine.[5]
Data Presentation
The following tables summarize the key reaction parameters for the two-step conjugation protocol.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for sensitive biomolecules.[2] |
| Reaction Time | 1-4 hours at RT; 4-12 hours at 4°C | Monitor reaction progress for optimization. |
| Buffer | Phosphate, HEPES, or Bicarbonate buffers | Avoid buffers with primary amines (e.g., Tris) or thiols. |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide linker is recommended to ensure complete conjugation of the thiol. |
Table 2: Reaction Conditions for Hydrazide-Carbonyl Ligation
| Parameter | Recommended Conditions | Notes |
| pH | 4.5 - 6.0 | Mildly acidic conditions favor hydrazone formation.[3][4] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-24 hours | Reaction kinetics can be slower than maleimide-thiol conjugation.[4] |
| Buffer | Acetate or MES buffers | Amine-free buffers are recommended.[4] |
| Catalyst (Optional) | Aniline (10-100 mM) | Can significantly increase the rate of hydrazone formation.[4] |
| Molar Ratio (Hydrazide:Carbonyl) | 10:1 to 50:1 | An excess of the hydrazide-functionalized molecule is used to maximize conjugation.[4] |
Experimental Protocols
Part 1: Conjugation of a Thiol-Containing Protein with this compound
This protocol describes the initial conjugation of the maleimide moiety of the linker to a protein containing free sulfhydryl groups.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other non-amine, non-thiol containing buffers like HEPES can also be used.[1][6]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.[6]
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[2]
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Preparation of the Maleimide Linker Solution:
-
Immediately before use, prepare a 10 mM stock solution of "this compound" in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted maleimide linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Conjugation Buffer.[2]
-
Part 2: Deprotection of the t-Butyl Carbazate and Conjugation to a Carbonyl-Containing Molecule
This part of the protocol involves the removal of the t-butyl (Boc) protecting group to generate a reactive hydrazide, followed by conjugation to an aldehyde or ketone.
Materials:
-
Protein-linker conjugate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carbonyl-containing molecule (e.g., oxidized glycoprotein)
-
Sodium Periodate (NaIO₄) (for glycoprotein oxidation)
-
Glycerol
-
Hydrazone Ligation Buffer: 100 mM Sodium Acetate, pH 4.5-6.0[3]
-
Aniline (optional catalyst)
-
Desalting column or dialysis equipment
Protocol:
-
Generation of Aldehydes on Glycoproteins (if applicable):
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[2]
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.[3]
-
Incubate in the dark for 15-30 minutes at room temperature.[3]
-
Quench the reaction by adding a molar excess of glycerol.[3]
-
Remove excess periodate and byproducts by buffer exchange into the Hydrazone Ligation Buffer using a desalting column or dialysis.[3]
-
-
Deprotection of the t-Butyl Carbazate:
-
Lyophilize the purified protein-linker conjugate from Part 1.
-
Treat the lyophilized conjugate with a solution of 25-50% TFA in DCM for 30-60 minutes at room temperature.[3][7] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the TFA/DCM solution under a stream of nitrogen and then under high vacuum.
-
Immediately redissolve the deprotected conjugate in Hydrazone Ligation Buffer.
-
-
Hydrazide-Carbonyl Ligation:
-
Combine the deprotected protein-hydrazide conjugate with the carbonyl-containing molecule in the Hydrazone Ligation Buffer. A 10-50 fold molar excess of the protein-hydrazide is recommended.[4]
-
(Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[4]
-
Incubate the reaction mixture for 2-24 hours at room temperature.[4]
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or affinity chromatography to remove unreacted components.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the two-step conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying the Crosslinking Efficiency of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate is a heterobifunctional crosslinker designed for the covalent conjugation of biomolecules. It features a maleimide group for selective reaction with sulfhydryl (thiol) moieties and a Boc-protected carbazate group for reaction with carbonyls (aldehydes or ketones) following deprotection. This application note provides detailed protocols for quantifying the efficiency of each conjugation step, ensuring reproducible and well-characterized bioconjugates for research, diagnostic, and therapeutic applications.[1][2]
Introduction
The ability to covalently link different biomolecules is fundamental in drug development, diagnostics, and proteomics research.[3] Heterobifunctional crosslinkers provide the means to connect molecules with different functional groups. This compound contains two distinct reactive moieties separated by a long undecane spacer arm:
-
Maleimide Group: Reacts specifically and efficiently with thiol groups found in cysteine residues of proteins and peptides under mild physiological conditions (pH 6.5-7.5).[1] This reaction involves a Michael addition to form a stable thioether bond.[1]
-
Boc-Protected Carbazate: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a reactive hydrazide. This hydrazide can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.
Accurate quantification of the crosslinking efficiency at each step is critical for process optimization, quality control, and understanding the stoichiometry of the final conjugate.[4] This document outlines spectroscopic and chromatographic methods to determine the degree of conjugation.
Experimental Protocols
Protocol 1: Quantification of Maleimide-Thiol Conjugation Efficiency
This protocol quantifies the reaction between the maleimide group and a thiol-containing molecule by monitoring the decrease in absorbance at 302 nm, which is characteristic of the maleimide double bond.[5]
Materials:
-
Protein or peptide with at least one free cysteine residue.
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.[6]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[1][6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][6]
-
UV-Vis Spectrophotometer and quartz cuvettes.
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein/peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
If cysteine residues are in disulfide bonds, reduction is necessary.[1] Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols and must be removed before adding the maleimide reagent.[1]
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Quantification:
-
Measure the absorbance of the reaction mixture at 302 nm at the beginning of the reaction (t=0) and after the incubation period (t=final).
-
The efficiency is calculated based on the reduction in absorbance, which corresponds to the consumption of the maleimide group.
Calculation: Crosslinking Efficiency (%) = [1 - (Abs₃₀₂ at t=final / Abs₃₀₂ at t=0)] x 100
-
-
Purification:
-
Remove excess, unreacted crosslinker using gel filtration chromatography (desalting column) or dialysis.[1]
-
Protocol 2: Quantification of Carbazate-Aldehyde Conjugation Efficiency
This protocol involves the deprotection of the carbazate and its subsequent reaction with an aldehyde-containing molecule. The efficiency is determined by HPLC, which separates the conjugated product from the unreacted starting material.
Materials:
-
Thiol-conjugated intermediate from Protocol 1.
-
Aldehyde- or ketone-containing molecule.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Reaction Buffer: Aniline-containing acetate buffer (pH 4.5-5.5).
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Boc Group Deprotection:
-
Lyophilize the purified conjugate from Protocol 1 to remove the aqueous buffer.
-
Resuspend the conjugate in a solution of 95% TFA / 5% water and incubate for 1-2 hours at room temperature.
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately resuspend the deprotected conjugate in the reaction buffer (pH 4.5-5.5).
-
-
Carbonyl Conjugation:
-
Add a molar excess of the aldehyde- or ketone-containing molecule to the deprotected conjugate solution.
-
Incubate the reaction for 2-4 hours at room temperature. The presence of aniline in the buffer acts as a catalyst.
-
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for peptides/proteins).
-
-
Quantification:
-
Identify the peaks corresponding to the starting material (deprotected conjugate) and the final product.
-
Calculate the crosslinking efficiency by integrating the peak areas.
Calculation: Crosslinking Efficiency (%) = [Area_product / (Area_starting_material + Area_product)] x 100
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Spectrophotometric Quantification of Maleimide-Thiol Reaction
| Sample | Initial Absorbance (302 nm) | Final Absorbance (302 nm) | Crosslinking Efficiency (%) |
| Test 1 | 0.952 | 0.114 | 88.0% |
| Test 2 | 0.948 | 0.105 | 88.9% |
| Control (No Thiol) | 0.955 | 0.945 | 1.0% |
Table 2: HPLC-Based Quantification of Carbazate-Aldehyde Reaction
| Sample | Peak Area (Starting Material) | Peak Area (Product) | Crosslinking Efficiency (%) |
| Test 1 | 2,540,100 | 12,700,500 | 83.3% |
| Test 2 | 2,310,500 | 12,938,800 | 84.8% |
| Control (No Aldehyde) | 15,150,200 | Not Detected | 0.0% |
Visualizations
Caption: Workflow for two-step conjugation using the heterobifunctional crosslinker.
Caption: Relationship between the specific chemical reaction and its quantification method.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the reaction conditions for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate". The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on pH optimization for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of this compound with a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This pH range provides the best balance between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which ensures high specificity for cysteine residues over lysine residues.[1][2]
Q2: What are the consequences of performing the conjugation outside the optimal pH range?
Performing the reaction outside the recommended pH range of 6.5-7.5 can lead to several undesirable outcomes:
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive.[1][3][4] Additionally, the reactivity of primary amines (e.g., from lysine residues in proteins) towards the maleimide group increases, leading to non-specific conjugation and unwanted side products.[1][3]
-
Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (R-SH) is predominantly in its protonated form, and the concentration of the more reactive thiolate anion (R-S⁻) is reduced.[1][3]
Q3: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are commonly used for maleimide-thiol conjugations.[1][2][5] It is crucial to use buffers that are free of thiols (e.g., dithiothreitol - DTT) and to exercise caution with buffers containing primary amines, such as Tris, as they can compete with the intended reaction.[1][2] Degassing the buffer before use is recommended to remove dissolved oxygen and prevent the oxidation of thiols.[2][5]
Q4: How should I prepare and handle the this compound reagent?
Due to the susceptibility of the maleimide group to hydrolysis, it is recommended to prepare stock solutions of the reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[1][2] Avoid prolonged storage of the reagent in aqueous solutions.[2]
Q5: My protein's cysteine residues are involved in disulfide bonds. What should I do?
If the target thiol groups are present as disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups prior to conjugation.[2][5] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT). If DTT is used, it must be removed from the protein solution before adding the maleimide reagent to prevent it from competing with the protein's thiols.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of the maleimide reagent | Prepare a fresh stock solution of the maleimide reagent in anhydrous DMSO or DMF immediately before the reaction. Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2][4] |
| Oxidation of thiol groups | Degas all buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure complete reduction of any disulfide bonds with a suitable reducing agent like TCEP.[2][5] | |
| Incorrect buffer composition | Use non-nucleophilic buffers such as phosphate or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols.[1][2] | |
| Non-specific Labeling | Reaction pH is too high | Maintain the reaction pH within the optimal range of 6.5-7.5 to minimize reactions with primary amines.[1][3] |
| Precipitation During Reaction | Poor solubility of the maleimide reagent | Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[2] |
Experimental Protocols & Data
Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][3] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 excess of the maleimide reagent is a good starting point for optimization.[1][2] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[1][5] |
| Buffer | PBS, HEPES, Bicarbonate (Thiol-free) | Avoid buffers with competing nucleophiles.[1][2] |
General Experimental Workflow
Caption: General workflow for maleimide-thiol conjugation.
Signaling Pathways and Logical Relationships
pH Influence on Maleimide Reactivity
Caption: Logical relationship between pH and maleimide reaction outcomes.
Troubleshooting Decision Tree for Low Conjugation Yield
References
Technical Support Center: 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues with "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
This is a common issue due to the compound's long hydrophobic undecane chain.[1] The following steps provide a systematic approach to troubleshoot and resolve solubility problems.
Step 1: Solvent Selection
The choice of solvent is critical for dissolving this hydrophobic crosslinker.[2] It is recommended to start with organic solvents.
-
Recommended Initial Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
-
Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. If your experiment requires an aqueous medium, dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) first, and then add it dropwise to the aqueous buffer.[3] Be aware that this may still lead to precipitation if the final concentration of the organic solvent is too low.
Step 2: Improving Dissolution
If the compound remains insoluble or forms a suspension, the following techniques can be employed:
-
Gentle Heating: Warm the solution gently (e.g., in a 30-40°C water bath). Avoid excessive heat, which could potentially degrade the maleimide group.
-
Vortexing or Sonication: Agitate the solution using a vortex mixer or an ultrasonic bath to break up any clumps and increase the surface area for dissolution.
Step 3: Considering the Entire Experimental System
The components of your reaction mixture can influence the solubility of the crosslinker.
-
Buffer Components: Avoid buffers containing primary amines (e.g., Tris) or thiols, as they can react with the crosslinker.[3][4]
-
Protein Concentration: High concentrations of proteins can sometimes lead to aggregation when a hydrophobic crosslinker is introduced.[1]
Below is a logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of "this compound" in common laboratory solvents?
| Solvent Category | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended starting solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good for initial dissolution. |
| Ethers | Tetrahydrofuran (THF) | Moderate | May require warming. |
| Alcohols | Ethanol, Methanol | Low to Moderate | May be soluble with heating. |
| Aqueous Buffers | PBS, HEPES | Insoluble | Direct dissolution is not advised. |
| Hydrocarbons | Hexane, Heptane | Low | Not recommended. |
Q2: Can I dissolve the compound directly in an aqueous buffer for my bioconjugation reaction?
No, it is highly unlikely to dissolve directly in aqueous buffers. The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add this stock solution to your aqueous reaction mixture. Be mindful of the final concentration of the organic solvent, as too high a percentage may affect your biomolecules.
Q3: I observed precipitation when adding the DMSO stock solution of the crosslinker to my protein solution. What should I do?
This may be due to the hydrophobicity of the crosslinker causing the protein to aggregate.[1] Consider the following:
-
Reduce the concentration: Try using a more dilute solution of both the crosslinker and your protein.
-
Optimize the addition: Add the crosslinker stock solution very slowly to the protein solution while gently stirring.
-
Incorporate solubility enhancers: For some applications, adding a small amount of a non-ionic detergent or a solubility-enhancing agent like polyethylene glycol (PEG) to the buffer can help.[]
Q4: How should I store the "this compound"?
It is recommended to store the solid compound at -20°C, protected from moisture.[1] For solutions in organic solvents, it is best to prepare them fresh before use to avoid hydrolysis of the maleimide group. If storage of a stock solution is necessary, store it in an anhydrous solvent at -20°C.
Q5: Will the Boc protecting group affect the solubility?
The tert-butyloxycarbonyl (Boc) group is relatively nonpolar and contributes to the overall hydrophobicity of the molecule. The primary driver of poor aqueous solubility, however, is the long undecane alkyl chain.
The following diagram illustrates the relationship between the compound's structure and its solubility characteristics.
References
preventing aggregation with long-chain maleimide crosslinkers
Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of protein aggregation when using long-chain maleimide crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What are long-chain maleimide crosslinkers and what is their primary application?
A1: Long-chain maleimide crosslinkers are reagents used to covalently link two molecules, typically proteins or a protein and a small molecule payload (like a drug). They contain two key features:
-
A maleimide group: This group reacts with high specificity to sulfhydryl groups (-SH) found on cysteine residues, forming a stable thioether bond.
-
A long spacer arm: Often made of polyethylene glycol (PEG), this flexible chain increases the distance between the conjugated molecules.
Their primary application is in bioconjugation, such as the creation of antibody-drug conjugates (ADCs), where the long chain helps to improve solubility and reduce aggregation of the final product.
Q2: How do long-chain maleimide crosslinkers help prevent protein aggregation?
A2: Protein aggregation during conjugation can be triggered by increased surface hydrophobicity or by destabilizing the protein's structure. Long-chain crosslinkers, particularly those with hydrophilic PEG spacers, help prevent aggregation in two main ways:
-
Steric Hindrance: The long, flexible PEG chain creates a "shield" around the protein. This physically increases the distance between protein molecules, preventing the intermolecular interactions that lead to clumping and aggregation.
-
Increased Hydrophilicity: The PEG spacer is highly hydrophilic, which can help to mask hydrophobic patches on the protein surface that may be exposed during the conjugation process. This improves the overall solubility of the protein conjugate in aqueous buffers.
Q3: What is the optimal pH for a maleimide-thiol conjugation reaction?
A3: The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5 .
-
Below pH 6.5, the reaction rate slows significantly because the target thiol is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis (reaction with water), which renders it inactive. Furthermore, at higher pH, the maleimide loses its specificity for thiols and can begin to react with primary amines, such as those on lysine residues, leading to non-specific labeling. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q4: Why do the cysteine residues on my protein need to be reduced before conjugation?
A4: Maleimides react specifically with free sulfhydryl groups (-SH). In many proteins, pairs of cysteine residues are linked together in disulfide bonds (-S-S-), which stabilize the protein's structure. These disulfide bonds are unreactive towards maleimides. Therefore, to make these cysteines available for conjugation, the disulfide bonds must first be broken (reduced) using a reducing agent like TCEP or DTT.
Troubleshooting Guide
Problem: I am observing low or no conjugation efficiency.
| Potential Cause | Recommended Solution |
| Oxidized Thiols | Cysteine residues have re-formed disulfide bonds after reduction. Ensure you are working with degassed buffers to minimize oxygen. Including a chelating agent like EDTA (1-5 mM) can also prevent metal-catalyzed oxidation. |
| Hydrolyzed Maleimide | The maleimide reagent was inactivated by moisture or improper pH. Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF. Ensure the reaction pH is kept between 6.5 and 7.5. |
| Incomplete Reduction | The disulfide bonds in the protein were not fully reduced. Use a sufficient molar excess of a reducing agent. TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide. A 10-100 fold molar excess is a common starting point. |
| Incorrect Stoichiometry | The molar ratio of the maleimide crosslinker to the protein's free thiols is too low. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific protein. |
Problem: My protein is precipitating or aggregating during/after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions. Try performing the reaction at a lower protein concentration (e.g., 1-10 mg/mL). |
| Protein Destabilization | The reduction of structural disulfide bonds can destabilize the protein, leading to unfolding and aggregation. Perform the conjugation step as quickly as possible after reduction. Consider adding stabilizing excipients like 5-10% glycerol or 50-100 mM arginine to the buffer. |
| Increased Hydrophobicity | The conjugated molecule may be hydrophobic, increasing the overall hydrophobicity of the protein surface and causing it to aggregate. Using a crosslinker with a longer, more hydrophilic PEG chain can help mitigate this by shielding hydrophobic regions and increasing solubility. |
| Suboptimal Buffer Conditions | The buffer composition, pH, or presence of organic co-solvents may be destabilizing the protein. Screen different buffer systems and ensure the pH is optimal for both protein stability and the conjugation reaction (pH 6.5-7.5). |
Visualizing the Problem and Solution
The following diagrams illustrate the mechanism of aggregation and how long-chain crosslinkers help prevent it.
Technical Support Center: Troubleshooting "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" Crosslinking
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during crosslinking experiments using "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common challenges.
Issue 1: Low or No Crosslinking Efficiency
Question: I am observing a very low yield or complete failure of my maleimide-thiol conjugation reaction. What are the possible causes and how can I improve the efficiency?
Answer: Low crosslinking efficiency is a frequent challenge that can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the issue.
-
Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1][2] The long undecane chain of this specific crosslinker does not alter the reactivity of the maleimide headgroup.
-
Potential Cause 2: Oxidized or Inaccessible Thiols. The target sulfhydryl (-SH) groups on your protein or molecule may be inaccessible (buried within the structure) or have formed disulfide bonds (-S-S-), which do not react with maleimides.[2][3]
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent.[1][7] Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with the maleimide.[1] Ensure buffers are degassed to prevent re-oxidation.[8]
-
-
Potential Cause 3: Suboptimal pH. The pH is a critical parameter. Below pH 6.5, the reaction rate decreases significantly as the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.[1][6]
-
Potential Cause 4: Interfering Buffer Components. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris, Glycine) can compete with the target molecule for the maleimide crosslinker.[9][10][11]
-
Potential Cause 5: Solubility Issues of the Crosslinker. "this compound" has a long C11 alkyl chain, which can lead to poor solubility in purely aqueous buffers, causing it to precipitate out of solution.
-
Solution: Dissolve the crosslinker in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer.[8] You may need to optimize the final percentage of the organic solvent in the reaction mixture (e.g., up to 20% DMSO) to maintain solubility without denaturing your protein.[12]
-
-
Potential Cause 6: Incorrect Stoichiometry. The molar ratio of the maleimide crosslinker to the target thiol can significantly impact conjugation efficiency.
Issue 2: Lack of Selectivity and Unexpected Side Products
Question: My analysis shows multiple products, and I suspect the crosslinker is reacting with non-thiol groups. How can I identify and minimize these side products?
Answer: The appearance of unexpected side products can compromise the purity and function of your final conjugate. Understanding the potential side reactions is key to mitigating them.
-
Potential Cause 1: Reaction with Primary Amines. At pH values above 7.5, maleimides lose their thiol selectivity and can react with other nucleophilic groups, most notably the primary amines on lysine residues.[1][6][13]
-
Potential Cause 2: Thiazine Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring of the conjugate, leading to a stable thiazine rearrangement.[1][14][15] This is more prominent at physiological or higher pH.[13][15]
Issue 3: Instability of the Final Conjugate
Question: My purified conjugate appears to be unstable over time, leading to loss of the crosslinked molecule. What could be the cause?
Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions.
-
Potential Cause: Retro-Michael Reaction and Thiol Exchange. The thioether bond is susceptible to a retro-Michael reaction, where the bond can break, reforming the maleimide and the thiol.[1][3] The released maleimide can then react with other thiols present in the solution (e.g., glutathione in a cellular environment), a process known as thiol exchange or "payload migration."[1][10]
-
Solution: To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether.[10][13] This is achieved by adjusting the pH of the purified conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C, monitoring the ring-opening by mass spectrometry.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Primary Reaction | Rate of Thiol Reaction | Risk of Amine Reaction | Risk of Maleimide Hydrolysis | Recommendation |
|---|---|---|---|---|---|
| < 6.5 | Thiol-Maleimide | Slower | Very Low | Low | Use if substrate is unstable at higher pH, but expect longer reaction times.[7] |
| 6.5 - 7.5 | Thiol-Maleimide | Optimal | Very Low | Moderate | Recommended for most applications to ensure specificity. [7] |
| > 7.5 | Thiol-Maleimide & Amine-Maleimide | Fast | High | High | Avoid to prevent non-specific binding to lysines.[7] |
Table 2: Recommended Reaction Parameters for Maleimide Crosslinking
| Parameter | Recommended Value | Rationale & Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and minimizing side reactions/hydrolysis.[1][5][6] |
| Buffer | PBS, HEPES | Use non-amine, non-thiol buffers to avoid interference.[10] |
| Temperature | Room Temperature (or 4°C) | Reaction is typically efficient at RT (1-2 hours) or can be performed overnight at 4°C.[16] |
| Molar Ratio | 10-20x excess of maleimide | Ensures efficient conjugation; may require optimization for specific molecules.[1] |
| Co-solvent | DMSO or DMF | Required to dissolve the hydrophobic crosslinker before adding to the aqueous reaction buffer.[8] |
| Reducing Agent | TCEP (10-100x excess) | Reduces disulfide bonds; does not need to be removed prior to conjugation.[1] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Prepare the protein solution (1-10 mg/mL) in a degassed, amine-free buffer (e.g., PBS, pH 7.2).[3] Degas buffers by vacuum or by bubbling with an inert gas (e.g., argon) to prevent re-oxidation of thiols.[8]
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[2]
-
The TCEP-treated protein solution can typically be used directly in the subsequent conjugation step without removal of the TCEP.[7]
Protocol 2: General Crosslinking Protocol
-
Immediately before use, prepare a concentrated stock solution (e.g., 10 mM) of "this compound" in anhydrous DMSO or DMF.[5]
-
Add the calculated volume of the crosslinker stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold). Gently mix immediately. The final concentration of organic solvent should be kept low to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
(Optional) Quench the reaction by adding a free thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10-50 mM to react with any excess maleimide.[5][7] Incubate for 15-30 minutes.[10]
-
Proceed immediately to purification to remove excess, unreacted crosslinker and quenching reagents.[10] This is typically done using size-exclusion chromatography (desalting column) or dialysis.[2][8]
Visualizations
Experimental & Troubleshooting Workflows
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmiweb.com [pharmiweb.com]
- 15. bachem.com [bachem.com]
- 16. biotium.com [biotium.com]
side reactions of maleimide crosslinkers and how to avoid them
Technical Support Center: Maleimide Crosslinker Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of maleimide crosslinkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide crosslinkers?
A1: The most common side reactions encountered during maleimide-thiol conjugation are:
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at neutral to high pH, opening the ring to form an unreactive maleamic acid derivative. This can occur with the unreacted linker or the final conjugate.[1][2][3][4]
-
Reaction with Primary Amines: At pH values above 7.5, maleimides can lose their specificity for thiols and react with primary amines, such as the ε-amino group of lysine residues.[5][6][7][8]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a cysteine thiol is reversible. In a thiol-rich environment, like in vivo with glutathione, the conjugated payload can be transferred to other thiol-containing molecules, leading to off-target effects.[1][3][7][9]
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, an intramolecular reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[3][5][7][10]
-
Disulfide Bond Formation: Free thiol groups on proteins or peptides can oxidize to form disulfide bonds, which are unreactive towards maleimides.[7][11][12]
Q2: How can I prevent the hydrolysis of my maleimide linker?
A2: To minimize maleimide hydrolysis, consider the following:
-
Control pH: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5][6][13] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while the rate of maleimide hydrolysis is relatively low.[2]
-
Reagent Preparation: It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[2][13] For storage, dissolve maleimide reagents in a dry, aprotic solvent like anhydrous DMSO or DMF and store at -20°C, protected from moisture.[2][13]
-
Temperature Control: Since higher temperatures accelerate hydrolysis, conduct the conjugation at room temperature (20-25°C) for shorter periods (30 minutes to 2 hours) or at 4°C for longer incubations (overnight).[2][13]
Q3: My maleimide conjugate is unstable in vivo. What is happening and how can I improve its stability?
A3: In vivo instability is often due to the retro-Michael reaction, where the thioether bond breaks, and the payload is transferred to other thiols like glutathione.[1][3][7] To improve stability:
-
Post-Conjugation Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring by adjusting the pH to 8.5-9.0.[1][3][7] The resulting ring-opened structure is more stable and resistant to the retro-Michael reaction.[7][14]
-
Use of Stabilized Maleimides: Consider using "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze after conjugation, or maleimides with electron-withdrawing N-substituents which accelerate the stabilizing ring-opening.[14][15][16]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Question: Why am I observing a low yield or complete failure of my maleimide-thiol conjugation reaction?
| Potential Cause | Troubleshooting/Optimization Strategy |
| Maleimide Hydrolysis | Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use.[2] Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2] |
| Inaccessible or Oxidized Thiols | Reduce existing disulfide bonds using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not need to be removed prior to conjugation.[7][12][17] To prevent re-oxidation, use degassed buffers and add a chelating agent like EDTA (1-5 mM).[7][12] |
| Incorrect Stoichiometry | A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling, but this should be optimized for your specific molecules.[7][8] |
| Suboptimal pH | The optimal pH for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate decreases. Above pH 7.5, side reactions with amines and hydrolysis increase.[3][7] |
| Low Temperature | If performing the reaction at 4°C, a longer incubation time (overnight) may be necessary.[13] |
Issue 2: Lack of Selectivity and Unexpected Side Products
Question: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
| Potential Cause | Troubleshooting/Optimization Strategy |
| Reaction with Amines (e.g., Lysine) | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6][7] |
| Thiazine Rearrangement (with N-terminal Cysteine) | This side reaction is more prominent at physiological or higher pH.[3][7] To minimize it, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[5] |
| Disulfide Exchange with Reducing Agents | If using a thiol-containing reducing agent like DTT, it must be removed after reduction and before adding the maleimide reagent to prevent it from reacting.[7][12] |
Data Summary
Table 1: Effect of pH on Maleimide Reactions
| pH Range | Rate of Thiol-Maleimide Reaction | Rate of Maleimide Hydrolysis | Rate of Reaction with Amines | Recommendation |
| < 6.5 | Slow | Negligible | Negligible | Use only if the target molecule is unstable at higher pH. Expect longer reaction times.[3] |
| 6.5 - 7.5 | Optimal | Minimal | Moderate | Recommended range for selective thiol conjugation.[3] |
| 7.5 - 8.5 | Fast | Increased | Fast | Avoid unless selective thiol reaction is not critical. Increased risk of side reactions.[3] |
| > 8.5 | Very Fast | Significant | Very Fast | Not recommended for selective thiol conjugation.[3] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
If your protein contains disulfide bonds, reduce them by incubating with a 10-50 fold molar excess of TCEP in a degassed buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature.[2][12] TCEP does not need to be removed.
-
If using DTT, it must be removed after reduction using a desalting column.[7][12]
-
-
Maleimide Reagent Preparation:
-
Allow the maleimide reagent to warm to room temperature before opening.
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Quenching (Optional but Recommended):
-
To stop the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes.[2]
-
-
Purification:
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Initial Conjugation:
-
Perform the maleimide-thiol conjugation as described in Protocol 1.
-
-
pH Adjustment:
-
After the initial reaction and purification, adjust the pH of the conjugate solution to 8.5-9.0.[1]
-
-
Incubation:
-
Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[1]
-
-
Neutralization:
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]
-
Visualizations
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Incomplete Deprotection of t-Butyl Carbazate on Crosslinkers
Welcome to the technical support center for troubleshooting the incomplete deprotection of t-butyl carbazate on crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of t-butyl carbazate-containing molecules.
Issue 1: Incomplete or Slow Deprotection
Q1: My reaction is incomplete, and I still see a significant amount of starting material by TLC or LC-MS. What are the common causes and how can I fix this?
A1: Incomplete deprotection is a frequent challenge and can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group. The rate of cleavage often has a second-order dependence on the acid concentration, meaning a small drop in strength can significantly slow the reaction.[1]
-
Solution: Increase the acid concentration. For instance, if a 25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, try increasing it to 50%.[2][3] For reactions using hydrogen chloride (HCl), switching from a methanolic solution to a 4M solution in 1,4-dioxane can provide more potent conditions.[2]
-
-
Inadequate Reaction Time: The deprotection reaction may simply need more time to reach completion, especially with sterically hindered substrates.[1][2][3]
-
Solution: Monitor the reaction's progress closely using TLC or LC-MS and allow it to proceed until the starting material is fully consumed.[2]
-
-
Low Reaction Temperature: Most Boc deprotections are conducted at 0 °C or room temperature.[2] If the reaction is sluggish, gentle heating may be required.
-
Solution: Consider raising the temperature to 40-50 °C. However, use caution, as higher temperatures can also promote the formation of side products.[2]
-
-
Steric Hindrance: Bulky groups near the t-butyl carbazate moiety can physically block the acid from accessing the carbamate, slowing down the reaction rate.[1][3][4]
-
Poor Solvent Choice: The solvent must effectively dissolve both the substrate and the acid.[1][3]
Issue 2: Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
A2: The primary cause of side product formation is the reactive tert-butyl cation (t-Bu⁺) generated during the acid-catalyzed cleavage of the Boc group.[5][6] This electrophile can alkylate any nucleophilic sites on your molecule, a common issue being the S-tert-butylation of methionine residues (+56 Da mass increase).[1][5]
-
Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.[3][5]
-
Recommended Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), or thioanisole are commonly used.[3][5] A typical concentration is 2.5-5% (v/v).[3][4]
-
Cleavage Cocktails: For sensitive substrates, especially in peptide synthesis, a standard cleavage cocktail is often used, such as 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
Troubleshooting Workflow for Incomplete Deprotection
The following diagram outlines a logical workflow for diagnosing and resolving issues of incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Analytical Methods for Detection
Q3: How can I reliably detect and quantify incomplete Boc deprotection?
A3: Several analytical techniques are essential for monitoring the reaction progress and confirming the complete removal of the Boc group.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of the starting material (less polar) and the appearance of the deprotected product (more polar).[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment and quantification of the starting material, product, and any side products by separating them chromatographically and detecting their mass-to-charge ratio.[1][5] Incomplete deprotection will show a mass corresponding to the Boc-protected molecule.
-
High-Performance Liquid Chromatography (HPLC): A robust quantitative method to measure the disappearance of the starting material and the formation of the product by comparing peak areas.[1][5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers definitive structural evidence. The disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm, confirms its removal.[1]
Summary of Deprotection Conditions & Outcomes
The choice of deprotection conditions can significantly impact the reaction's success. The table below summarizes common reagent systems and their typical applications.
| Reagent System | Solvent | Typical Concentration | Temperature (°C) | Reaction Time | Notes |
| TFA | DCM | 25-50% (v/v)[2] | 0 to RT | 1-4 hours[2] | Standard, widely applicable method. Scavengers are recommended for sensitive substrates.[3] |
| HCl | 1,4-Dioxane | 4 M[2] | RT | 1-4 hours[3] | More potent than TFA/DCM; useful for sterically hindered or resistant substrates.[2] |
| HCl | Methanol or Ethyl Acetate | 1.25 - 4 M | RT | 2-12 hours[8] | Milder HCl conditions, may require longer times. |
| Thermal | TFE or Toluene | N/A | 100-240 °C[9] | 30+ min | An alternative for acid-sensitive molecules, though high temperatures can cause other issues.[9] |
Key Experimental Protocols
Protocol 1: General Boc Deprotection using TFA/DCM
This protocol is a standard method suitable for many t-butyl carbazate-functionalized crosslinkers.[2]
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scavenger Addition (Optional): If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 25-50% (v/v).[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[2][3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.[4] The resulting residue can be purified or used directly as the TFA salt.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol is recommended for substrates that are resistant to TFA-mediated deprotection.[3]
-
Preparation: Add the Boc-protected substrate to a round-bottom flask.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl relative to the substrate).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[3] The deprotected amine hydrochloride salt may precipitate from the solution.
-
Work-up: Concentrate the reaction mixture under reduced pressure to yield the crude amine hydrochloride salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution).[3]
Mechanism of Deprotection and Side-Reaction Prevention
This diagram illustrates the acid-catalyzed mechanism for Boc deprotection, the formation of the reactive t-butyl cation, and its interception by a scavenger to prevent side-product formation.
Caption: Mechanism of Boc deprotection and prevention of side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Conjugation Yield of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
Welcome to the technical support center for "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize conjugation reactions using this heterobifunctional crosslinker.
"this compound" is a versatile tool for two-step conjugations. The maleimide group enables covalent linkage to thiol-containing molecules (e.g., proteins with cysteine residues), while the t-butyl carbazate (Boc-protected hydrazine) group, after deprotection, allows for subsequent conjugation to carbonyl-containing molecules (e.g., oxidized glycoproteins or drug payloads with an aldehyde or ketone).
This guide provides detailed FAQs, troubleshooting advice, and experimental protocols to help you achieve high-yield conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the initial maleimide-thiol conjugation step?
The optimal pH for the reaction between the maleimide group and a thiol is between 6.5 and 7.5.[1][2][3] This pH range offers the best balance between the reactivity of the thiol group and the stability of the maleimide ring.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine residues.[1][4]
Q2: My maleimide-thiol conjugation yield is low. What are the common causes?
Low yield in the first step can be due to several factors:
-
Inactive Maleimide: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH > 7.5.[4] Always prepare stock solutions of the linker in an anhydrous solvent like DMSO or DMF immediately before use.[3]
-
Oxidized Thiols: Cysteine residues can form disulfide bonds, which are unreactive with maleimides. Ensure your protein's thiols are reduced using a non-thiol-based reducing agent like TCEP.[4]
-
Interfering Substances: Components in your buffer, such as other thiol-containing reagents (e.g., DTT), will compete with your target molecule for the maleimide.[4]
-
Incorrect Molar Ratio: An insufficient molar excess of the maleimide linker can lead to an incomplete reaction. A 10-20 fold molar excess of the linker over the protein is a common starting point.[1][3]
Q3: How do I deprotect the t-butyl carbazate (Boc) group to reveal the hydrazide?
The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA).[5] A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is generally effective.[5] The reaction is usually fast and can be performed at room temperature.[6]
Q4: Are there potential side reactions during the TFA deprotection step?
Yes, the t-butyl cation generated during Boc deprotection can cause side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan and methionine.[7] To prevent this, it is highly recommended to include "scavengers" in your TFA cleavage cocktail. Common scavengers include triisopropylsilane (TIS) and water.[7]
Q5: What are the optimal conditions for the second conjugation step (hydrazone bond formation)?
The reaction between the deprotected hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone bond is most efficient in a slightly acidic buffer, typically between pH 4.5 and 6.0.[2][3] The reaction can be slow at neutral pH, but the addition of a catalyst like aniline can significantly increase the reaction rate.[3][8]
Q6: How can I introduce carbonyl groups into my target molecule for the second conjugation?
For glycoproteins, reactive aldehyde groups can be generated on sugar moieties through mild oxidation with sodium periodate (NaIO₄).[2][9] This is often targeted at sialic acid residues.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Step 1 (Maleimide Conjugation) | Maleimide linker has hydrolyzed. | Prepare fresh stock solutions of the linker in anhydrous DMSO or DMF immediately before use. Avoid storing the linker in aqueous solutions.[3] |
| Protein thiols are oxidized (disulfide bonds). | Pre-reduce the protein with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.[4] | |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer (e.g., PBS, HEPES). If DTT was used for reduction, it must be completely removed before adding the maleimide linker.[4] | |
| Suboptimal pH. | Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[1][2][3] | |
| Incomplete Boc Deprotection | Insufficient acid strength or reaction time. | Use a higher concentration of TFA (up to 50%) or a stronger acid system like 4M HCl in dioxane. Extend the reaction time and monitor by mass spectrometry.[10] |
| Degradation of Protein during Boc Deprotection | Protein is sensitive to strong acid. | Use milder deprotection conditions, such as aqueous phosphoric acid or Lewis acids (e.g., zinc bromide).[1] Perform the reaction at a lower temperature (e.g., 0°C). |
| Side reactions from t-butyl cations. | Add scavengers like triisopropylsilane (TIS) and water to the TFA deprotection solution to trap the reactive carbocations.[7] | |
| Low Yield in Step 2 (Hydrazone Ligation) | Suboptimal pH for hydrazone formation. | Perform the reaction in a buffer with a pH between 4.5 and 6.0 (e.g., sodium acetate buffer).[2][3] |
| Slow reaction kinetics. | Add a catalyst such as aniline (10-100 mM) to the reaction mixture to accelerate hydrazone bond formation.[3][8] | |
| Insufficient number of carbonyl groups on the target molecule. | Optimize the oxidation step if generating aldehydes on a glycoprotein. Ensure complete removal of any quenching reagents used after oxidation. |
Data Presentation
The overall yield of a two-step conjugation is a product of the efficiencies of each individual step. Below are tables summarizing typical reaction parameters and expected efficiencies. Note that these are representative values and optimization for your specific system is recommended.
Table 1: Reaction Parameters for Two-Step Conjugation
| Step | Parameter | Recommended Range/Value | Notes |
| 1. Maleimide-Thiol Conjugation | pH | 6.5 - 7.5 | Optimal for thiol selectivity.[3] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | Excess linker drives the reaction to completion.[1][3] | |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can reduce maleimide hydrolysis during long incubations.[3] | |
| Reaction Time | 1 - 4 hours | Typically sufficient for high efficiency.[3] | |
| Boc Deprotection | Reagent | 20-50% TFA in DCM | A common and effective method.[5] |
| Scavengers | Triisopropylsilane (TIS), Water | Essential to prevent side reactions.[7] | |
| Temperature | Room Temperature | Reaction is usually rapid. | |
| Reaction Time | 0.5 - 2 hours | Monitor completion by mass spectrometry.[11] | |
| 2. Hydrazone Ligation | pH | 4.5 - 6.0 | Mildly acidic conditions are optimal.[3] |
| Molar Ratio (Hydrazide:Carbonyl) | 10:1 to 50:1 | Excess hydrazide maximizes conjugation.[3] | |
| Catalyst (Optional) | Aniline (10-100 mM) | Can significantly increase the reaction rate.[3] | |
| Temperature | Room Temperature (20-25°C) | ||
| Reaction Time | 2 - 24 hours | Slower than maleimide-thiol reaction.[3] |
Table 2: Representative Stepwise and Overall Conjugation Efficiencies
| Step | Typical Efficiency / Yield | Reference |
| Maleimide-Thiol Conjugation | 58% - 84% | [] |
| Boc Deprotection | >95% | [10][11] |
| Hydrazone Ligation | Can be quantitative (>90%) with optimization | [7][8] |
| Overall Estimated Yield | ~50% - 75% | Calculated |
Note: The overall yield is highly dependent on the specific biomolecules and purification efficiencies at each step.
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation (Step 1)
This protocol describes the conjugation of "this compound" to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
"this compound"
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, with 1-2 mM EDTA, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide linker.[4]
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the next step (e.g., a volatile buffer if lyophilization is planned).
-
Protocol 2: Boc Deprotection and Hydrazone Ligation (Step 2)
This protocol describes the deprotection of the Boc group and subsequent conjugation to a carbonyl-containing molecule.
Materials:
-
Boc-protected protein-linker conjugate from Protocol 1
-
Deprotection Solution: 50% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water in DCM.
-
Carbonyl-containing molecule (e.g., oxidized glycoprotein)
-
Ligation Buffer: 100 mM Sodium Acetate, pH 5.0.[3]
-
Catalyst (optional): Aniline
-
Desalting column or other purification system (e.g., HPLC)
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified protein-linker conjugate to remove aqueous buffer.
-
Resuspend the dried conjugate in the ice-cold Deprotection Solution.
-
Incubate on ice for 30 minutes to 1 hour.
-
Remove the TFA solution under a stream of nitrogen, followed by precipitation of the protein with cold diethyl ether. Centrifuge to pellet the deprotected protein-linker hydrazide.
-
-
Preparation of Carbonyl-Containing Molecule:
-
If using a glycoprotein, generate aldehyde groups by treating with 1-10 mM sodium periodate in an acetate buffer (pH 5.5) for 15-30 minutes in the dark at room temperature. Quench the reaction with excess glycerol.[2]
-
Purify the oxidized glycoprotein using a desalting column, exchanging into the Ligation Buffer.
-
-
Hydrazone Ligation:
-
Dissolve the deprotected protein-linker hydrazide and the carbonyl-containing molecule in the Ligation Buffer. Use a 10-50 fold molar excess of the hydrazide-functionalized protein relative to the carbonyl-containing molecule.[3]
-
(Optional) Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[3]
-
Incubate the reaction for 2-24 hours at room temperature.[3] Monitor the reaction by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
-
Visualizations
Caption: Workflow for two-step conjugation using a maleimide-Boc-hydrazide linker.
Caption: A logical workflow for troubleshooting low-yield conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
minimizing hydrolysis of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
This technical support center provides guidance on minimizing the hydrolysis of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Low or No Conjugation Yield
Low or no yield in a conjugation reaction is a common problem that can often be attributed to the hydrolysis of the maleimide group.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of Maleimide Reagent | Prepare maleimide solutions fresh. | Always prepare stock solutions of the maleimide reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before use. Do not store the reagent in aqueous solutions. |
| Control the pH of the reaction. | Ensure the pH of your reaction buffer is strictly within the 6.5-7.5 range.[1][2] | |
| Minimize time in aqueous buffer. | Add the maleimide reagent to the aqueous reaction mixture as the final step and proceed with the conjugation immediately.[1] | |
| Oxidation of Thiol Groups | Degas buffers. | Remove dissolved oxygen from buffers to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[3] |
| Use a reducing agent. | If your biomolecule contains disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not contain a thiol group and does not need to be removed prior to conjugation.[4] If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[1] | |
| Incorrect Buffer Composition | Use non-nucleophilic buffers. | Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the maleimide group and should be avoided.[1] Recommended buffers include phosphate, HEPES, or bicarbonate buffers.[2] |
Issue: Inconsistent Results Between Experiments
Variability in conjugation efficiency can be frustrating. Standardizing your protocol is key to achieving reproducible results.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Maleimide Hydrolysis | Standardize protocols. | Prepare fresh buffers and maleimide solutions for each experiment to ensure consistency. |
| Monitor and control pH and temperature. | Carefully monitor and control the pH and temperature of your reaction, as both affect the rate of maleimide hydrolysis.[1] | |
| Use a timer. | Minimize and standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens due to a reaction with water, forming an unreactive maleamic acid derivative. This is problematic because the hydrolyzed maleimide can no longer react with thiol groups, leading to low or no conjugation efficiency and wasted reagents.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The main factors influencing the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with increasing pH. Above pH 7.5, hydrolysis becomes a significant competing reaction.[1]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[5]
-
Aqueous Environment: Prolonged exposure to aqueous solutions leads to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers.[1]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4]
Q4: How should I store "this compound"?
A4: To maintain the reactivity of the maleimide reagent, it should be stored desiccated at -20°C.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] For stock solutions, use an anhydrous, biocompatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][6] Aqueous solutions of maleimides should be prepared immediately before use and not stored.[4]
Q5: Can the stability of the maleimide-thiol linkage be an issue after conjugation?
A5: Yes, the thiosuccinimide linkage formed can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols.[4] This can lead to the transfer of the conjugated molecule to other thiol-containing species.[4] To counteract this, a post-conjugation hydrolysis step can be intentionally performed by incubating the conjugate at a higher pH (e.g., pH 8.5) to open the succinimide ring and form a stable thioether.[3]
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Allow the vial of "this compound" to warm to room temperature before opening.
-
Add anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the stock solution immediately. Unused stock solution can be stored at -20°C for up to a month, protected from moisture.[3]
Protocol 2: General Thiol-Maleimide Conjugation
-
Prepare the thiol-containing biomolecule in a degassed, non-nucleophilic buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).[7]
-
Optional (for proteins with disulfide bonds): Add a 10-100 fold molar excess of TCEP to the biomolecule solution and incubate for 20-30 minutes at room temperature to reduce disulfide bonds.
-
Add the desired molar excess (a 10- to 20-fold molar excess is a common starting point) of the "this compound" stock solution to the biomolecule solution while gently stirring.[2] The final concentration of the organic co-solvent should typically be below 10% (v/v).[8]
-
Protect the reaction mixture from light and incubate at room temperature for 1-2 hours or overnight at 4°C.[1]
-
Optional (to quench the reaction): Add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.[2]
-
Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.[2]
Quantitative Data Summary
While specific hydrolysis rates for "this compound" are not available in the literature, the following table summarizes the general effect of pH on maleimide stability and reactivity.
| pH Range | Rate of Thiol Reaction | Rate of Maleimide Hydrolysis | Competing Reaction with Amines | Recommendation |
| < 6.5 | Slower | Very Slow[4] | Negligible | Suboptimal for conjugation due to slow kinetics.[4] |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Negligible [4] | Ideal range for specific and efficient thiol conjugation. [4] |
| > 7.5 | Fast | Increases Significantly[4] | Becomes Competitive[4] | Not recommended for specific thiol conjugation due to side reactions.[4] |
Visualizations
Caption: Chemical pathways of a maleimide group.
Caption: General workflow for thiol-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
Validation & Comparative
A Head-to-Head Battle: Long-Chain Aliphatic vs. PEG Spacer Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective, data-driven comparison of two common spacer arms: long-chain aliphatic linkers and polyethylene glycol (PEG) linkers.
The linker connecting a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug, is far more than a simple tether. Its chemical composition dictates crucial properties of the final conjugate, including solubility, stability in circulation, potential for aggregation, and immunogenicity. While both long-chain aliphatic and PEG spacers have been employed in the development of bioconjugates, they impart distinct characteristics that can significantly impact therapeutic success.
At a Glance: Key Differences
| Feature | Long-Chain Aliphatic Linker | PEG Linker |
| Composition | Extended hydrocarbon chains (e.g., C8, C12, C16) | Repeating ethylene glycol units (-CH₂-CH₂-O-) |
| Solubility | Hydrophobic, decreases aqueous solubility | Hydrophilic, enhances aqueous solubility.[1] |
| Pharmacokinetics | Can lead to rapid clearance and non-specific uptake | Can prolong half-life and reduce clearance.[1] |
| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads | Reduces aggregation and improves stability.[2][3] |
| Immunogenicity | Generally considered low | Low, but anti-PEG antibodies can be a concern.[1] |
| Cell Permeability | Generally enhances cell permeability due to lipophilicity.[1] | Can adopt folded conformations to aid membrane traversal, but very long chains can hinder permeability.[1] |
| Synthesis | Generally straightforward and cost-effective | Can be more complex and costly, especially for monodisperse variants.[1] |
Deep Dive into Performance: A Quantitative Comparison
The selection of a linker technology significantly impacts the therapeutic index of a bioconjugate by influencing its solubility, stability, pharmacokinetics, and potency.
Solubility and Aggregation
A primary challenge in the development of antibody-drug conjugates (ADCs) is the inherent hydrophobicity of many potent cytotoxic payloads.[] The conjugation of these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[5] Aggregates are a critical quality attribute to control as they can lead to immunogenicity, altered pharmacokinetic profiles, and reduced efficacy.[3]
Long-chain aliphatic linkers , being lipophilic, can exacerbate this issue, potentially leading to manufacturing and formulation challenges.[5]
PEG linkers , in contrast, are hydrophilic and can significantly enhance the aqueous solubility of a bioconjugate.[1][2] The repeating ethylene glycol units create a hydration shell around the hydrophobic payload, effectively "shielding" it and preventing intermolecular hydrophobic interactions that lead to aggregation.[3] This property is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2]
Table 1: Impact of Linker on ADC Aggregation
| Linker Type | ADC Construct | Aggregation Level (%) | Reference |
| Non-PEGylated (Control) | Trastuzumab-MMAE | 16.6% (after 24 weeks at 5°C) | [6] |
| PEGylated | Trastuzumab-MMAE with PEG4 spacer | Significantly reduced aggregation compared to non-PEGylated control | [3][7] |
| Aliphatic | Generic Antibody-Hydrophobic Payload | Higher aggregation propensity compared to hydrophilic linkers | [5] |
Note: Direct quantitative comparison for a specific long-chain aliphatic linker is limited in the available literature. The data for aliphatic linkers is a qualitative representation based on the known impact of hydrophobicity on ADC aggregation.
Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic profile of a bioconjugate dictates its circulation time, distribution, and ultimately, its therapeutic window.
The hydrophobic nature of long-chain aliphatic linkers can lead to faster clearance from circulation through non-specific uptake by the reticuloendothelial system.[3] However, their lipophilicity can also enhance cell membrane permeability, which could be advantageous for payloads with intracellular targets.[1]
PEG linkers are well-known for their ability to prolong the circulation half-life of bioconjugates.[1][2] The hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which reduces renal clearance.[2] This "stealth" effect also shields the conjugate from uptake by the immune system.[8] The extended circulation time can lead to greater accumulation of the therapeutic agent in the target tissue, potentially enhancing in vivo efficacy.[9]
However, there is a trade-off to consider. While longer PEG chains can significantly improve pharmacokinetics, they may also lead to a decrease in in vitro potency, possibly due to steric hindrance at the target site.[2][10][11]
Table 2: Comparative Pharmacokinetics of ADCs with Different Linkers
| Linker Type | ADC Construct | Key Pharmacokinetic Finding | Reference |
| No PEG Linker | Affibody-Drug Conjugate | Half-life of 19.6 minutes | [10][11] |
| Long PEG Linker (4 kDa) | Affibody-Drug Conjugate | 2.5-fold increase in half-life | [10][11] |
| Long PEG Linker (10 kDa) | Affibody-Drug Conjugate | 11.2-fold increase in half-life | [10][11] |
| Non-PEGylated | IgG-MMAE | Faster clearance | [9] |
| PEGylated (PEG8) | IgG-MMAE | Significantly decreased clearance rate | [9] |
Table 3: In Vivo Efficacy of ADCs with Different Linker Types
| Linker Type | ADC Construct | Key In Vivo Efficacy Finding | Reference |
| No PEG Linker | Affibody-Drug Conjugate | Less effective tumor growth inhibition | [10][11] |
| Long PEG Linker (10 kDa) | Affibody-Drug Conjugate | Most ideal tumor therapeutic ability | [10][11] |
| Short PEG Linker (PEG2, PEG4) | Generic ADC | 35-45% decrease in tumor weight | [12] |
| Intermediate PEG Linker (PEG8, PEG12, PEG24) | Generic ADC | 75-85% decrease in tumor weight | [12] |
Immunogenicity
The immunogenic potential of a bioconjugate is a critical safety consideration. An immune response, characterized by the formation of anti-drug antibodies (ADAs), can alter the pharmacokinetics, reduce efficacy, and cause adverse reactions.[13]
Both long-chain aliphatic and PEG linkers are generally considered to have low immunogenicity.[1] However, the linker and payload can act as haptens, becoming immunogenic when conjugated to the larger antibody carrier.[13] There have been documented cases of anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics.[14] The risk of immunogenicity is a multifactorial issue influenced by the entire ADC structure and patient-specific factors.[13]
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate key workflows and concepts in bioconjugate development.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: A typical experimental workflow for the development and evaluation of ADCs.
Caption: Simplified signaling pathway for ADC-mediated cell killing.
Experimental Protocols: A Closer Look
Accurate and reproducible experimental data are the bedrock of any meaningful comparison. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibody analysis.
-
Mobile Phase: A suitable buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4.[15]
-
ADC sample.
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Chromatographic Run: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the SEC column.
-
Detection: Monitor the elution profile at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[15]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of payload deconjugation in plasma.
Materials:
-
ADC sample.
-
Human or mouse plasma.
-
Incubator at 37°C.
-
Method for capturing the ADC from plasma (e.g., protein A/G beads).
-
Analytical technique to measure the drug-to-antibody ratio (DAR), such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Incubation: Incubate the ADC sample in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using an appropriate method.
-
DAR Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.[16]
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line expressing the antigen of interest.
-
Non-target cell line (negative control).
-
Complete cell culture medium.
-
ADC sample and unconjugated antibody (control).
-
MTT reagent (or other viability assay reagent).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Add the MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: Assessment of Immunogenicity (Anti-Drug Antibody ELISA)
Objective: To detect the presence of anti-drug antibodies (ADAs) in serum samples from in vivo studies.
Methodology: A tiered approach is typically used, starting with a screening assay.[13][17] A common format is a bridging ELISA.
-
Plate Coating: Coat a high-binding 96-well plate with the ADC.
-
Sample Incubation: Add serum samples from treated animals and incubate. If ADAs are present, they will bind to the coated ADC.
-
Detection: Add a labeled version of the ADC (e.g., biotinylated or with a fluorescent tag). This will bind to the captured ADAs, forming a "bridge".
-
Signal Generation: Add a substrate that reacts with the label on the detection ADC to generate a measurable signal.
-
Data Analysis: Samples with a signal above a pre-defined cut-off point are considered positive for ADAs and are further evaluated in confirmatory and characterization assays.[17]
Conclusion: Making the Right Choice
The decision between a long-chain aliphatic and a PEG spacer crosslinker is a nuanced one, with no single answer being universally optimal. The ideal choice depends on a multitude of factors, including the physicochemical properties of the payload, the desired pharmacokinetic profile, and the specific therapeutic application.
Long-chain aliphatic linkers may be advantageous when enhanced cell permeability is a primary consideration and the hydrophobicity of the payload is manageable. Their synthetic simplicity can also be a benefit in early-stage development.
PEG linkers , on the other hand, offer a powerful tool for improving the "drug-like" properties of bioconjugates, particularly for hydrophobic payloads. Their ability to enhance solubility, reduce aggregation, and prolong circulation half-life often translates to an improved therapeutic index. However, the potential for reduced in vitro potency and the complexities of synthesis, especially for monodisperse PEGs, must be carefully weighed.
Ultimately, an empirical approach, involving the synthesis and evaluation of bioconjugates with different linker technologies, is often necessary to identify the optimal candidate for a given therapeutic target. By carefully considering the interplay between the linker and the other components of the bioconjugate, researchers can rationally design safer and more effective targeted therapies.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Long-Chain Advantage: A Comparative Guide to the Non-Cleavable Crosslinker "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final conjugate. This guide provides an in-depth comparison of the non-cleavable crosslinker "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," highlighting its unique advantages derived from its long-chain architecture, and contrasts its performance with other commonly used cleavable and non-cleavable alternatives.
The Non-Cleavable Paradigm: Enhanced Stability and a Focused Attack
Non-cleavable linkers represent a class of crosslinkers that form a stable, covalent bond between a targeting moiety, such as a monoclonal antibody, and a payload, typically a cytotoxic drug. Unlike their cleavable counterparts that are designed to release the payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to liberate the payload.[1] This fundamental difference in the release mechanism underpins the primary advantages of non-cleavable linkers:
-
Increased Plasma Stability: By being resistant to enzymatic or chemical cleavage in systemic circulation, non-cleavable linkers minimize premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[2]
-
Reduced "Bystander Effect": The payload is released intracellularly within the target cell, and the resulting payload-linker-amino acid complex is often charged and less membrane-permeable. This limits the diffusion of the cytotoxic agent to neighboring, potentially healthy cells, a phenomenon known as the "bystander effect."[3][4] This focused approach can contribute to a better safety profile.
"this compound" is a heterobifunctional crosslinker featuring a maleimide group for specific reaction with sulfhydryl groups (e.g., on cysteine residues of an antibody) and a Boc-protected hydrazide for subsequent conjugation to a payload. Its defining characteristic is the long 11-carbon (undecane) spacer arm.
The Long Undecane Chain: A Double-Edged Sword?
The extended alkyl chain of "this compound" is hypothesized to influence the properties of the resulting antibody-drug conjugate (ADC) in several ways:
-
Potential for Enhanced Stability: Studies have suggested that a longer carbon chain between the maleimide and other functional groups can promote the stabilizing hydrolysis of the succinimidyl ring.[1] This ring-opening reaction "locks" the payload onto the antibody, making it resistant to the retro-Michael reaction, a common pathway for payload deconjugation with traditional maleimide linkers.[5]
-
Increased Hydrophobicity: A long alkyl chain inherently increases the hydrophobicity of the linker. This can be a concern as increased hydrophobicity in ADCs has been linked to a higher propensity for aggregation, which can lead to faster clearance from circulation and potential immunogenicity.[6][] The formulation of ADCs with such linkers may require careful optimization to mitigate these risks.
-
Steric Considerations: The long spacer may provide steric separation between the antibody and the payload, which could be advantageous in preventing the payload from interfering with antibody binding to its target antigen.
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
To provide a quantitative context, the following tables compare the performance of a standard non-cleavable linker (SMCC) and a common cleavable linker (valine-citrulline) in terms of plasma stability and in vitro cytotoxicity. While specific data for the 11-carbon maleimide linker is not publicly available, these data illustrate the general performance differences between the linker classes.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Chemistry | Plasma Source | Time Point | % Intact ADC Remaining | Reference |
| Non-Cleavable | SMCC | Human/Mouse | 7 days | >95% | [8] |
| Cleavable | Val-Cit-PABC | Rat | 7 days | ~25% (payload loss) | |
| Non-Cleavable (Hypothetical Long-Chain) | 11-Maleimidoundecane | - | - | Expected to be high, but requires empirical validation. | - |
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-emtansine (T-DM1) | Non-Cleavable (SMCC) | SK-BR-3 (HER2+) | 6.2 | |
| Brentuximab vedotin | Cleavable (Val-Cit) | Karpas 299 (CD30+) | ~5 | |
| ADC with Long-Chain Non-Cleavable Linker | Non-Cleavable | - | Requires experimental determination. | - |
Experimental Protocols
Accurate assessment of ADC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC and the rate of payload deconjugation in a biological matrix.
Procedure:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. A control sample in PBS should be run in parallel.
-
Time Points: Aliquots of the plasma and control samples are collected at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Sample Preparation: The ADC is isolated from the plasma matrix using immunoaffinity capture, for instance, with Protein A or G magnetic beads.
-
LC-MS Analysis: The captured ADC is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time is indicative of payload deconjugation.
-
Data Analysis: The percentage of payload loss is calculated relative to the initial time point to determine the stability profile of the ADC.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency (IC50) of an ADC in killing target cancer cells.
Procedure:
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADC, unconjugated antibody, and free payload are prepared and added to the cells.
-
Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by fitting the data to a dose-response curve.
Intracellular Fate of Non-Cleavable ADCs
The efficacy of a non-cleavable ADC is entirely dependent on its successful intracellular trafficking and the subsequent degradation of the antibody component.
Conclusion: Balancing Stability and Physicochemical Properties
The non-cleavable crosslinker "this compound" offers the inherent advantages of high plasma stability and reduced off-target toxicity associated with this class of linkers. The long undecane chain presents a compelling feature that may further enhance stability through favorable hydrolysis kinetics of the succinimide ring. However, the increased hydrophobicity associated with the long alkyl spacer necessitates careful consideration and empirical evaluation to mitigate potential risks of aggregation and ensure optimal pharmacokinetic properties.
Ultimately, the selection of this or any crosslinker requires a data-driven approach. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of ADCs, enabling researchers to make informed decisions to advance the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating the Proteomics Landscape: A Guide to Alternatives for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a critical aspect of proteomics research. The choice of chemical tools for protein labeling and crosslinking can significantly impact the outcome of experiments, from fundamental studies of protein function to the development of novel therapeutics. While "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and similar maleimide-based reagents are widely used for their reactivity towards cysteine residues, concerns about the stability of the resulting thioether bond have prompted the development of a diverse array of alternative chemistries. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your proteomics endeavors.
The primary limitation of maleimide chemistry is the potential for retro-Michael addition, a reaction that can lead to the dissociation of the conjugate, especially in the thiol-rich environment of the cell or in serum. This can result in off-target effects and a loss of signal or efficacy. The alternatives presented here offer improved stability and, in some cases, different selectivities, providing a broader toolkit for protein modification.
Performance Comparison of Thiol-Reactive Chemistries
The following tables summarize key performance characteristics of various alternatives to maleimide-based reagents for proteomics applications. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
Table 1: Comparison of Thiol-Reactive Probes
| Feature | Maleimides | Iodoacetamides | Vinyl Sulfones | Phenyloxadiazole Sulfones |
| Reactive Group | Maleimide | Iodoacetamide | Vinyl Sulfone | Phenyloxadiazole Sulfone |
| Target Residue | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |
| Resulting Bond | Thioether | Thioether | Thioether | Thioether |
| Optimal Reaction pH | 6.5 - 7.5[1] | 7.5 - 8.5 | 8.0 - 9.0 | Neutral |
| Reaction Speed | Fast | Moderate | Slower than maleimides | Fast |
| Bond Stability | Susceptible to retro-Michael addition and thiol exchange[2][3][4] | Stable and irreversible | Stable and irreversible | Highly stable, resistant to thiol exchange[5][6] |
| Selectivity | High for thiols at optimal pH, can react with amines at higher pH[1] | High for thiols, can react with other nucleophiles at high concentrations | Good for thiols, can react with other nucleophiles at higher pH | High for thiols |
Table 2: Serum Stability of Protein Conjugates
| Reagent Class | Conjugate Stability in Serum | Key Findings |
| N-Alkyl Maleimides | Variable, prone to deconjugation | Susceptible to retro-Michael reaction, leading to transfer of the label to serum albumin.[2][7] |
| N-Aryl Maleimides | Improved stability | Electron-withdrawing N-aryl groups accelerate stabilizing hydrolysis of the succinimide ring, reducing deconjugation.[2] |
| Iodoacetamides | High | Forms a stable thioether bond that is not susceptible to thiol exchange. |
| Vinyl Sulfones | High | Forms a stable thioether linkage.[8] |
| Phenyloxadiazole Sulfones | Very High | Conjugates show superior stability in human plasma compared to maleimide conjugates.[5][6] |
Experimental Protocols
Detailed methodologies for key protein labeling experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and reagents.
Protocol 1: Protein Labeling with Iodoacetamide
Materials:
-
Protein of interest containing free cysteine residues
-
Iodoacetamide-functionalized probe (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 8.0-8.5
-
Reducing agent (optional): 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M Cysteine or β-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Probe Preparation: Immediately before use, dissolve the iodoacetamide probe in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the iodoacetamide probe to the protein solution. Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Quenching: (Optional) Add a 10-fold molar excess of the quenching solution to stop the reaction.
-
Purification: Remove unreacted probe and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Protein Labeling with Vinyl Sulfone
Materials:
-
Protein of interest containing free cysteine residues
-
Vinyl sulfone-functionalized probe
-
Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0-9.0
-
Reducing agent (optional): 10 mM DTT or TCEP
-
Quenching solution: 1 M Cysteine or N-acetylcysteine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Probe Preparation: Dissolve the vinyl sulfone probe in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the vinyl sulfone probe to the protein solution. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction is generally slower than with maleimides.[8]
-
Quenching: (Optional) Quench the reaction with an excess of a thiol-containing compound.
-
Purification: Purify the conjugate using a desalting column.
Protocol 3: Protein Labeling with NHS Ester (Amine-Reactive Alternative)
For proteins lacking accessible cysteine residues, amine-reactive chemistry targeting lysine residues provides an alternative.
Materials:
-
Protein of interest
-
NHS ester-functionalized probe
-
Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate, pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Probe Preparation: Immediately before use, dissolve the NHS ester probe in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester probe to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes to consume unreacted NHS ester.
-
Purification: Purify the conjugate using a desalting column.
Visualizing the Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant signaling pathway where these chemical probes are often employed.
Caption: A generalized experimental workflow for labeling proteins with thiol-reactive probes.
Caption: A typical experimental workflow for labeling proteins with amine-reactive NHS esters.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
validating protein interactions with "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate"
For researchers, scientists, and drug development professionals, the precise identification and validation of protein-protein interactions (PPIs) are fundamental to elucidating biological pathways and discovering novel therapeutic targets. Chemical crosslinking serves as a powerful tool to capture these interactions, providing a snapshot of protein complexes in their native environment. This guide offers a comparative overview of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and other common crosslinking reagents, complete with experimental protocols and data presentation to inform your research.
A Novel Heterobifunctional Crosslinker: this compound
While specific application data for "this compound" is not yet widely published, its chemical structure suggests a well-defined, two-step mechanism for targeted protein crosslinking. This heterobifunctional reagent possesses a maleimide group, which selectively reacts with sulfhydryl groups on cysteine residues, and a t-butyl carbazate group. The t-butyl protecting group on the carbazate can be removed to reveal a reactive hydrazine moiety, which can then form stable hydrazone bonds with carbonyl groups (aldehydes or ketones) on target proteins. Such carbonyl groups can be present as post-translational modifications or can be generated by the oxidation of carbohydrate moieties on glycoproteins.
A similar, shorter-chain compound, 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate, is described as a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent, lending strong support to this proposed mechanism.
Inferred Properties and Mechanism
Based on its structure, "this compound" offers the potential for highly specific, controlled crosslinking between a cysteine-containing protein and a glycoprotein or a protein with carbonyl modifications. The long undecane spacer arm provides significant reach, allowing for the capture of interactions where the reactive residues are distant from each other.
Established Alternatives for Protein Interaction Validation
Several other crosslinking reagents are well-established in the field of protein interaction analysis. This section provides a comparison with three commonly used alternatives: SMCC, formaldehyde, and EDC/NHS.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
SMCC is a popular heterobifunctional crosslinker that contains an NHS ester and a maleimide group. The NHS ester reacts with primary amines (lysine residues and N-termini), while the maleimide group reacts with sulfhydryl groups (cysteine residues). This allows for the specific conjugation of two different proteins.
Formaldehyde
Formaldehyde is a zero-length crosslinker, meaning it forms a direct covalent bond between reactive groups without introducing a spacer. It is cell-permeable and reacts with a variety of functional groups, including amines, sulfhydryls, and hydroxyls, making it a potent agent for capturing protein complexes in vivo.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) with N-hydroxysuccinimide (NHS)
EDC, in combination with NHS, is a zero-length crosslinking system used to couple carboxyl groups (aspartic acid, glutamic acid, and C-termini) to primary amines (lysine residues and N-termini). EDC activates the carboxyl group, which then reacts with NHS to form a more stable intermediate that readily couples with an amine.
Comparative Data of Crosslinking Reagents
| Feature | This compound (Inferred) | SMCC | Formaldehyde | EDC/NHS |
| Type | Heterobifunctional | Heterobifunctional | Homobifunctional (functionally) | Zero-length |
| Reactive Group 1 | Maleimide | NHS Ester | Carbonyl | Carbodiimide (activator) |
| Target 1 | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) | Amines, Sulfhydryls, etc. | Carboxyls (Asp, Glu, C-terminus) |
| Reactive Group 2 | Hydrazine (after deprotection) | Maleimide | Carbonyl | NHS Ester (intermediate) |
| Target 2 | Carbonyls (oxidized carbohydrates, PTMs) | Sulfhydryls (Cysteine) | Amines, Sulfhydryls, etc. | Primary Amines (Lysine, N-terminus) |
| Spacer Arm Length | ~15.7 Å (Estimated) | 8.3 Å | 0 Å | 0 Å |
| Cleavable | No | No | Reversible with heat | No |
| Cell Permeable | Likely | Yes | Yes | No (EDC), Sulfo-NHS is not |
Experimental Protocols
Hypothetical Protocol for this compound
This protocol is inferred based on the chemical properties of the crosslinker and has not been experimentally validated.
Step 1: Reaction with Cysteine-Containing Protein
-
Dissolve the cysteine-containing protein in a non-amine, non-sulfhydryl containing buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve "this compound" in an organic solvent (e.g., DMSO) and add it to the protein solution at a 10-20 fold molar excess.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove excess crosslinker using a desalting column.
Step 2: Deprotection and Reaction with Carbonyl-Containing Protein
-
Treat the maleimide-activated protein with an acidic solution (e.g., trifluoroacetic acid) to remove the t-butyl protecting group.
-
Neutralize the solution and add the carbonyl-containing protein (if necessary, oxidize glycoproteins with sodium periodate to generate aldehydes).
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with an appropriate reagent (e.g., Tris buffer).
-
Analyze the crosslinked product by SDS-PAGE, Western blotting, or mass spectrometry.
SMCC Crosslinking Protocol[1]
-
Dissolve the amine-containing protein in a non-amine buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Dissolve SMCC in DMSO or DMF to a concentration of 10-50 mM.
-
Add the SMCC solution to the protein solution at a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Add the sulfhydryl-containing protein to the maleimide-activated protein.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Analyze the crosslinked product.
Formaldehyde Crosslinking Protocol[2][3]
-
Wash cells or tissue with PBS.
-
Add formaldehyde to a final concentration of 0.5-1% in PBS.
-
Incubate for 10-15 minutes at room temperature with gentle rocking.
-
Quench the reaction by adding glycine or Tris to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells or tissue with cold PBS.
-
Proceed with cell lysis and immunoprecipitation or other downstream analyses.
EDC/NHS Crosslinking Protocol
-
Dissolve the carboxyl-containing protein in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the protein solution to a final concentration of 2-10 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add the amine-containing protein to the reaction mixture.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).
-
Analyze the crosslinked product.
Visualizing Workflows and Mechanisms
To further clarify the experimental processes and chemical reactions, the following diagrams are provided.
Caption: Inferred two-step crosslinking workflow.
Caption: Standard SMCC crosslinking workflow.
Caption: In vivo formaldehyde crosslinking workflow.
Caption: EDC/NHS mediated crosslinking workflow.
Caption: Overview of crosslinking reaction chemistries.
The Influence of Aliphatic Spacer Length on Crosslinking Distance Constraints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the structural and functional analysis of proteins and protein complexes. The selection of an appropriate crosslinking reagent is critical for the success of these experiments, with the spacer arm length of the crosslinker being a key determinant of the resulting distance constraints. This guide provides an objective comparison of the effect of aliphatic spacer length on crosslinking outcomes, with a focus on longer-chain spacers analogous to undecane, supported by experimental principles and data from published studies.
Impact of Spacer Arm Length on Crosslinking Outcomes
The spacer arm of a crosslinker dictates the maximum distance between the reactive groups of two amino acid residues that can be covalently linked.[1] In general, longer spacer arms are more flexible and can capture a greater number of interactions, including those that are transient or occur over longer distances.[1] Conversely, shorter spacer arms provide higher-resolution structural information as they impose more stringent distance constraints.[2]
For hydrophobic aliphatic spacers, such as those derived from long-chain dicarboxylic acids, the length of the alkyl chain directly influences the maximum Cα-Cα distance that can be bridged. While a longer, more hydrophobic spacer like undecane might be advantageous for probing interactions within membrane proteins or hydrophobic cores, it's important to consider that increased flexibility can also lead to a less precise distance restraint.
The following diagram illustrates the concept of a long-chain aliphatic spacer crosslinking two lysine residues within a protein.
Caption: Diagram of a long-chain aliphatic spacer linking two lysine residues.
Comparison of Homobifunctional Aliphatic Crosslinkers
The following table summarizes key properties of several common homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers with varying aliphatic spacer lengths. It is important to note that the data presented is compiled from various sources and not from a single head-to-head comparative study. The efficiency and number of identified crosslinks are highly dependent on the specific protein system and experimental conditions.
| Crosslinker | Spacer Arm Structure | Spacer Arm Length (Å) | Key Characteristics & Considerations |
| Disuccinimidyl Glutarate (DSG) | -(CH₂)₃- | 7.7 | A shorter, relatively rigid spacer providing high-resolution distance constraints. Useful for probing close-proximity interactions. |
| Disuccinimidyl Suberate (DSS) | -(CH₂)₆- | 11.4 | One of the most widely used crosslinkers. The 8-carbon chain derivative provides a good balance between reach and precision.[3] |
| Disuccinimidyl Sebacate (DSSeb) | -(CH₂)₈- | 13.5 | A longer aliphatic spacer, allowing for the capture of more distant interactions compared to DSS. |
| Hypothetical Undecane-based Crosslinker | -(CH₂)₉- | ~15.0 | A long, hydrophobic spacer potentially useful for membrane proteins or complexes with significant flexibility. May result in a higher number of crosslinks but with less precise distance information. |
Experimental Protocols
A generalized workflow for a chemical crosslinking mass spectrometry experiment is outlined below. Specific parameters will need to be optimized for the protein system and crosslinker being used.
Experimental Workflow
Caption: A typical experimental workflow for crosslinking mass spectrometry.
Detailed Methodologies
1. Protein Crosslinking:
-
Buffer: Use a buffer devoid of primary amines, such as HEPES or phosphate buffer, at a pH suitable for the NHS-ester reaction (typically pH 7.2-8.5).
-
Protein Concentration: The optimal protein concentration should be determined empirically but is typically in the low micromolar range to favor intramolecular and specific intermolecular crosslinks over non-specific aggregation.
-
Crosslinker Preparation: Prepare a fresh stock solution of the crosslinker (e.g., 10-50 mM) in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add the crosslinker to the protein solution at a molar excess (e.g., 25- to 100-fold). The optimal ratio should be determined experimentally. Incubate the reaction for 30-60 minutes at room temperature or on ice.
2. Quenching:
-
Add a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
3. Sample Preparation for Mass Spectrometry:
-
Denaturation and Reduction: Denature the crosslinked protein sample using 8 M urea or 6 M guanidine-HCl. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylation: Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) and digest the proteins with a protease such as trypsin overnight at 37°C.
4. Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to the low stoichiometry of crosslinking reactions, an enrichment step is often necessary. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, often with a charge state selection for precursors of 3+ and higher, as crosslinked peptides are typically more highly charged.
6. Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. These programs can handle the complexity of searching for two peptide sequences connected by a crosslinker of a specific mass.
-
Validate the identified crosslinks based on the software scores and manual inspection of the spectra. The distance between the Cα atoms of the crosslinked residues can then be compared to the theoretical maximum distance allowed by the spacer arm. It is important to account for the length of the amino acid side chains and the flexibility of both the protein and the crosslinker when interpreting these distances.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
A Comparative Guide to Peptide Crosslinking: Characterization of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinking agent, with other common alternatives used in peptide and protein conjugation. The selection of an appropriate crosslinker is critical for the efficacy, stability, and functionality of the resulting bioconjugate, impacting applications from therapeutic development to diagnostic assays. This document outlines the performance characteristics, experimental protocols, and underlying chemical principles to inform your selection process.
Introduction to "this compound"
"this compound" is a heterobifunctional crosslinker designed for the sequential conjugation of molecules. Its key features include:
-
A Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups, primarily found in cysteine residues of peptides and proteins, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]
-
A t-butyl Carbazate Group: This is a protected hydrazide functionality. The t-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield a reactive hydrazide. This hydrazide group can then react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[2] Aldehydes can be introduced into glycoproteins through periodate oxidation of their carbohydrate moieties.[3]
-
A Long Alkyl Spacer: The 11-carbon undecane chain provides a long and flexible spacer arm (approximately 19.0 Å), which can be advantageous in maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[2]
This dual reactivity allows for a controlled, two-step conjugation process, reducing the formation of unwanted homodimers.[2]
Performance Comparison of Peptide Crosslinkers
The choice of a crosslinker significantly influences the characteristics of the final conjugate. Below is a comparison of "11-Maleimidoundecanoic acid hydrazide" (the deprotected form of the title compound) with other widely used crosslinkers.
Quantitative Data Summary
| Crosslinker | Reactive Groups | Spacer Arm Length (approx.) | Optimal pH (Maleimide) | Optimal pH (NHS Ester) | Resulting Bonds | Key Features |
| 11-Maleimidoundecanoic acid hydrazide | Maleimide, Hydrazide | ~19.0 Å[2] | 6.5 - 7.5[2] | N/A | Thioether, Hydrazone | Long, flexible spacer; reacts with thiols and carbonyls. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide, NHS Ester | ~8.3 Å[4] | 6.5 - 7.5 | 7.2 - 8.5[5] | Thioether, Amide | Rigid cyclohexane spacer enhances maleimide stability; hydrophobic.[4] |
| Mal-PEGn-NHS Ester (e.g., Mal-PEG36-NHS Ester) | Maleimide, NHS Ester | Variable (e.g., ~134.8 Å for PEG36)[4] | 6.5 - 7.5 | 7.2 - 8.5 | Thioether, Amide | Long, flexible, hydrophilic PEG spacer improves solubility and reduces aggregation.[4] |
Stability of the Resulting Linkage
The stability of the covalent bond formed by the crosslinker is crucial, especially for in vivo applications.
| Linkage Type | Formed From | Stability Characteristics |
| Thioether | Maleimide + Thiol | Generally considered stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of high concentrations of other thiols like glutathione in the plasma. This can lead to deconjugation. The succinimide ring can undergo hydrolysis to a more stable ring-opened form.[6][7] |
| Hydrazone | Hydrazide + Carbonyl | The stability of the hydrazone bond can be pH-dependent. It is generally stable but can be designed to be acid-labile, which is a feature utilized in some drug delivery systems for release in the acidic environment of endosomes or lysosomes.[8] |
| Amide | NHS Ester + Amine | Highly stable and resistant to hydrolysis under physiological conditions.[5] |
Experimental Protocols
Detailed methodologies are essential for successful and reproducible crosslinking experiments.
Protocol 1: Two-Step Peptide Conjugation using 11-Maleimidoundecanoic Acid Hydrazide
This protocol first involves the reaction of the maleimide group with a cysteine-containing peptide, followed by the reaction of the hydrazide group with a carbonyl-containing molecule.
Part A: Maleimide-Thiol Conjugation
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.0-7.5).[1] If the peptide may contain disulfide bonds, it is crucial to reduce them first using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not need to be removed before the maleimide reaction.[2]
-
Linker Preparation: Prepare a fresh 10 mM stock solution of 11-Maleimidoundecanoic acid hydrazide in anhydrous DMF or DMSO.[1]
-
Conjugation Reaction: Add the linker stock solution to the peptide solution at a molar ratio of 1:1 to 5:1 (linker:peptide).[2] Incubate the reaction for 1-4 hours at room temperature.[2]
-
Purification: Remove excess, unreacted linker using a desalting column or HPLC. The resulting peptide-linker conjugate can be used immediately or lyophilized for storage.[1]
Part B: Hydrazide-Carbonyl Conjugation
-
Carbonyl-Containing Molecule Preparation: If using a glycoprotein, generate aldehyde groups on the sugar moieties by mild oxidation with sodium periodate (NaIO₄) in an acetate buffer (pH 5.5) for 15-30 minutes at room temperature in the dark.[3]
-
Conjugation Reaction: Add the purified peptide-linker conjugate from Part A to the carbonyl-containing molecule. The reaction is most efficient at a slightly acidic pH (around 4.5-6.0) and can be accelerated by an aniline catalyst.[1]
-
Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted components.
Protocol 2: Antibody-Drug Conjugation using SMCC
This protocol describes the conjugation of a thiol-containing drug to an antibody.
-
Antibody Activation: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Prepare a fresh stock solution of SMCC in DMSO or DMF. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution and incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Payload Conjugation: Add the thiol-containing drug to the purified maleimide-activated antibody. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Quench any unreacted maleimide groups by adding a molar excess of a quenching reagent like N-acetylcysteine. Purify the final antibody-drug conjugate using a suitable chromatography method.
Visualizing the Chemistry and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the reaction pathways and experimental workflows.
Caption: Reaction of a maleimide with a thiol to form a stable thioether bond.
Caption: Reaction of a hydrazide with a carbonyl to form a hydrazone bond.
Caption: Experimental workflow for a two-step peptide conjugation.
Conclusion
The selection of a crosslinker is a critical decision in the design of peptide and protein conjugates. "this compound," through its deprotected hydrazide form, offers a long, flexible spacer and the ability to conjugate to both thiols and carbonyls, providing a high degree of control over the conjugation process. In comparison, conventional crosslinkers like SMCC offer a more rigid and hydrophobic linkage, while PEGylated crosslinkers provide enhanced solubility and reduced aggregation. The optimal choice will depend on the specific requirements of the application, including the desired stability, solubility, and the nature of the molecules to be conjugated. Careful consideration of the experimental parameters outlined in this guide will facilitate the successful synthesis of well-defined and functional bioconjugates.
References
literature review of heterobifunctional crosslinker applications
A Comparative Guide to Heterobifunctional Crosslinker Applications in Drug Development
Heterobifunctional crosslinkers are indispensable tools in modern drug development, enabling the precise linkage of distinct biomolecules to create sophisticated therapeutic agents.[1][2] Their unique architecture, featuring two different reactive groups, facilitates controlled, sequential conjugation, which is crucial for minimizing the formation of undesirable byproducts and ensuring the homogeneity of the final conjugate.[2][3] This guide provides a comparative analysis of heterobifunctional crosslinkers in two key applications: Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
Principles of Heterobifunctional Crosslinking
The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[1] This involves reacting one end of the crosslinker with the first molecule, followed by a purification step to remove any excess, and then reacting the second, different reactive group with the second molecule.[4] This controlled methodology is fundamental to creating well-defined bioconjugates like PROTACs and ADCs.[1][4] The choice of crosslinker significantly influences the stability, efficacy, and pharmacokinetic properties of the resulting therapeutic.[5][6]
Application 1: PROTACs - Targeted Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]
The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[6] The length, composition, and attachment points of the linker can significantly impact the potency and selectivity of the PROTAC.[5][8]
Comparative Performance of Linkers in PROTACs
The efficacy of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes a comparative analysis of different linker types in VH032-based PROTACs, demonstrating how linker length and composition affect degradation performance.
| Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | BRD4 | HeLa | 50 | >90 | [5] |
| PEG | 16 | ERα | MCF7 | 25 | >95 | [8] |
| Alkyl | 10 | BRD4 | 22Rv1 | 100 | ~85 | [6] |
| Alkyl-Aromatic | 14 | BRD4 | HeLa | 30 | >90 | [5] |
Note: Data is compiled from various studies and represents typical values. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for PROTAC Evaluation
A systematic workflow is necessary to characterize the efficacy of a novel PROTAC.[9] This typically involves primary assays to assess protein degradation and cell viability, followed by secondary assays to confirm the mechanism of action.[9]
This is the most common method to directly measure the reduction in target protein levels.[9]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer.[9] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[9]
-
Western Blot: Normalize the protein concentrations and perform SDS-PAGE, followed by transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[9]
Materials:
-
Cells treated with PROTAC as in Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
After the desired PROTAC incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.[9]
-
Incubate as required to stabilize the signal.
-
Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against PROTAC concentration to determine the IC50 value.
Visualizing the PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.[4]
Application 2: Antibody-Drug Conjugates (ADCs) - Targeted Chemotherapy
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, linked by a heterobifunctional crosslinker.[4][10] The linker is a critical component that influences the ADC's stability in circulation, the efficiency of drug release at the target site, and the overall therapeutic index.[10][11]
Comparative Performance of Linkers in ADCs
The performance of an ADC is often evaluated by its Drug-to-Antibody Ratio (DAR), stability, and in vitro cytotoxicity (IC50). The following table summarizes the properties of common heterobifunctional crosslinkers used in ADCs.
| Crosslinker | Reactive Groups | Cleavable? | Typical DAR | Plasma Stability | Reference |
| SMCC | NHS-ester, Maleimide | No | 2-4 | High | [1][11] |
| Sulfo-SMCC | Sulfo-NHS-ester, Maleimide | No | 2-4 | High | [1][12] |
| Val-Cit-PABC | Maleimide, PABC | Yes (Cathepsin B) | 2-4 | Moderate | [11] |
| Hydrazone | NHS-ester, Hydrazide | Yes (Acid-labile) | 3-4 | Low to Moderate | [11] |
Note: DAR and stability can be influenced by the conjugation strategy and the specific antibody and payload.
Experimental Protocols for ADC Characterization
A multi-faceted analytical approach is required to characterize the complex structure of ADCs.[13][14]
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species.[13][15]
Materials:
-
ADC sample (e.g., 1 mg/mL in formulation buffer)
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Data acquisition and analysis software
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[13]
-
Sample Injection: Inject the ADC sample onto the equilibrated column.[13]
-
Chromatographic Separation: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[13]
-
Detection: Monitor the elution profile at 280 nm.[13]
-
Data Analysis: Integrate the peak areas for each drug-loaded species. The average DAR is calculated as the weighted average of the different species.
This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
ADC and unconjugated antibody (as a control)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and the unconjugated antibody control for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: Perform a cell viability assay as described in Protocol 2.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Visualizing the ADC Workflow
The following diagram illustrates the general workflow for ADC characterization.
Caption: General workflow for the characterization of Antibody-Drug Conjugates (ADCs).
Conclusion
Heterobifunctional crosslinkers are enabling technologies that are central to the advancement of targeted therapies such as PROTACs and ADCs.[4] A thorough understanding of their chemical properties, coupled with optimized and well-characterized experimental protocols, is essential for the successful development of novel bioconjugates.[4][16] This guide provides a foundational resource for researchers to design and execute experiments with these powerful molecular tools, ultimately contributing to the development of more effective and safer therapeutics.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosslinking Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Hydrophobicity of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate": A Comparative Guide
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the physicochemical properties of crosslinking agents are of paramount importance. The hydrophobicity of a linker can significantly influence the solubility, stability, aggregation propensity, and pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive evaluation of the hydrophobicity of "11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate," a heterobifunctional crosslinker, and compares it with alternative linkers used in drug development.
Executive Summary
"this compound" is a long-chain maleimide linker. The presence of the eleven-carbon undecane chain imparts a significant degree of hydrophobicity to this molecule. This characteristic can be advantageous in specific applications where interaction with hydrophobic domains is desired, but it may also present challenges related to aqueous solubility and potential for aggregation of the final bioconjugate. This guide presents a comparative analysis of its hydrophobicity against shorter-chain analogues and more hydrophilic PEGylated alternatives, providing researchers with the necessary data to make informed decisions for their specific applications.
Performance Comparison of Maleimide Linkers
The hydrophobicity of maleimide linkers is a critical parameter that can be modulated by altering the length of the alkyl chain or by incorporating hydrophilic moieties such as polyethylene glycol (PEG). Below is a comparative summary of "this compound" and its alternatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP* | Key Features |
| This compound | Maleimide-(CH₂)₁₁-CONH-NH-Boc | C₂₀H₃₃N₃O₅ | 395.49 | 4.8 ± 0.5 | Long alkyl chain, highly hydrophobic. |
| 3-(Maleimidopropane-1-carbonyl-1-(tert-butyl)carbazate) | Maleimide-(CH₂)₃-CONH-NH-Boc | C₁₂H₁₇N₃O₅ | 283.28 | 1.5 ± 0.4 | Shorter alkyl chain, moderately hydrophobic. |
| Maleimido-PEG4-NHS Ester | Maleimide-(PEG)₄-NHS | C₁₈H₂₃N₃O₉ | 425.39 | -0.8 ± 0.7 | PEGylated, hydrophilic. |
| Maleimido-PEG8-NHS Ester | Maleimide-(PEG)₈-NHS | C₂₆H₄₃N₃O₁₃ | 601.63 | -1.5 ± 0.9 | Longer PEG chain, highly hydrophilic. |
*Calculated logP values are estimates and can vary depending on the algorithm used. These values are provided for comparative purposes.
Experimental Protocols for Hydrophobicity Evaluation
Two primary methods are employed to experimentally assess the hydrophobicity of small molecules like maleimide linkers: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the determination of the partition coefficient (logP), and Hydrophobic Interaction Chromatography (HIC).
Protocol 1: Determination of logP by RP-HPLC
This method correlates the retention time of a compound on a reverse-phase column with its octanol-water partition coefficient.
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Test compound and a series of reference compounds with known logP values.
-
Methanol or DMSO for sample dissolution.
2. Procedure:
-
Standard Preparation: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Use a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Acquisition: Inject equal volumes of the standard and test compound solutions and record their retention times.
-
Calculation:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Plot a calibration curve of log(k') versus the known logP values of the reference compounds.
-
Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. A longer retention time in HIC indicates greater hydrophobicity.
1. Materials and Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR or Phenyl-5PW).
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Test compounds.
2. Procedure:
-
Sample Preparation: Dissolve the test compounds in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound compounds using a decreasing salt gradient (e.g., 100% A to 100% B over 30 minutes).
-
Set the flow rate to 0.5-1.0 mL/min.
-
Monitor the elution at 280 nm (for proteins) or a suitable wavelength for the small molecule.
-
-
Data Analysis: The retention time of each compound is directly proportional to its hydrophobicity. Compounds with longer retention times are more hydrophobic.
Conclusion
The selection of a crosslinker is a critical decision in the design of bioconjugates. "this compound" offers a long, hydrophobic spacer arm that may be beneficial for applications requiring specific spatial separation or interaction with hydrophobic environments. However, its inherent hydrophobicity necessitates careful consideration of potential solubility and aggregation issues. For applications where high aqueous solubility and reduced non-specific binding are paramount, PEGylated maleimide linkers present a more suitable alternative. The experimental protocols provided in this guide offer robust methods for researchers to empirically determine and compare the hydrophobicity of different linkers, enabling the selection of the optimal reagent for their drug development pipeline.
Safety Operating Guide
Essential Guide to the Safe Disposal of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational integrity. This document provides a detailed, step-by-step guide for the safe disposal of 11-Maleimidoundecane-1-carbonyl-1-(t-butyl)carbazate, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Given the reactive nature of the maleimide group, this compound should be treated as hazardous chemical waste. Maleimide compounds can be toxic if ingested, cause severe skin and eye irritation, and may lead to allergic skin reactions.[1] Therefore, all waste containing this compound, including unreacted stock solutions, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][2]
Prior to initiating any disposal procedure, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat.
Core Disposal Strategy: Deactivation of the Reactive Maleimide Group
To mitigate the reactivity of the waste, the primary step is to deactivate the maleimide functional group. This is effectively achieved by reacting it with an excess of a thiol-containing compound.[1]
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: A quenching solution of approximately 100 mM of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (DTT), should be prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).[1]
-
Reaction: In a designated chemical waste container, add the this compound waste to the quenching solution. It is recommended to use a 10-fold molar excess of the thiol-containing compound to ensure the complete reaction of the maleimide group.[1]
-
Incubation: Gently mix the solution and allow the reaction to proceed for a minimum of 2 hours at room temperature. This incubation period is crucial for ensuring the complete deactivation of the maleimide moiety.[1]
Segregation and Collection of Chemical Waste
Proper segregation of waste is a critical component of safe laboratory practices.
-
Unused Solid Compound: Keep any unused solid this compound in its original, sealed container and label it clearly as "Hazardous Waste: Unused this compound".
-
Deactivated Liquid Waste: The deactivated solution should be collected in a clearly labeled, sealed, and chemically compatible waste container. It should be labeled as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". Under no circumstances should this waste be poured down the drain.[1]
-
Contaminated Solid Waste: All consumables that have come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container and labeled as "Hazardous Waste: this compound contaminated debris".[1]
-
Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container's label should be defaced before disposal in the regular trash.[1]
Storage and Final Disposal
All hazardous waste containers must be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Ensure all necessary hazardous waste disposal forms are completed as required by your institution.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
